2-N,5-dimethylpyridine-2,3-diamine
Description
Properties
IUPAC Name |
2-N,5-dimethylpyridine-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-5-3-6(8)7(9-2)10-4-5/h3-4H,8H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAJPVEHDCSHTCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)NC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001299749 | |
| Record name | N2,5-Dimethyl-2,3-pyridinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001299749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155790-13-9 | |
| Record name | N2,5-Dimethyl-2,3-pyridinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155790-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N2,5-Dimethyl-2,3-pyridinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001299749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Navigating the Isomeric Landscape of Methylated Pyridinediamines: A Technical Guide to 5-methyl-N²-methylpyridine-2,3-diamine
For Immediate Release
This technical guide offers a comprehensive analysis of the chemical compound 5-methyl-N²-methylpyridine-2,3-diamine, a substituted pyridinediamine of interest to researchers and professionals in drug discovery and development. In the absence of extensive direct experimental data for this specific molecule, this document provides a foundational understanding through systematic IUPAC nomenclature, structural elucidation, and a comparative analysis of its better-documented structural isomers.
Defining the Structure: IUPAC Nomenclature and Chemical Identity
The unambiguous identification of a chemical entity is paramount in scientific discourse. The name "2-N,5-dimethylpyridine-2,3-diamine" is potentially ambiguous. Following the rigorous guidelines of the International Union of Pure and Applied Chemistry (IUPAC), the correct and systematic name for the compound is 5-methyl-N²-methylpyridine-2,3-diamine .[1][2]
This nomenclature is derived as follows:
-
Pyridine : The core heterocyclic structure.
-
-2,3-diamine : Indicates the presence of two amino (-NH₂) groups at positions 2 and 3 of the pyridine ring.
-
5-methyl- : A methyl (-CH₃) group is attached to the 5th position of the pyridine ring.
-
N²-methyl- : A methyl group is attached to the nitrogen atom of the amino group at the 2nd position. The superscript '2' in N² specifies that the methyl group is on the nitrogen of the amino group at position 2 of the pyridine ring.
Synonyms: While no widely accepted common synonyms for this specific compound are documented, based on systematic naming conventions, a potential alternative could be 5-methyl-2-(methylamino)pyridin-3-amine.
Chemical Structure and Properties
The chemical structure of 5-methyl-N²-methylpyridine-2,3-diamine is depicted in the diagram below.
Figure 1: Chemical structure of 5-methyl-N²-methylpyridine-2,3-diamine.
Table 1: Predicted Physicochemical Properties of 5-methyl-N²-methylpyridine-2,3-diamine
| Property | Predicted Value |
| Molecular Formula | C₇H₁₁N₃ |
| Molecular Weight | 137.18 g/mol |
| XLogP3 | 0.8 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
Note: These properties are predicted based on the chemical structure and have not been experimentally verified.
A Comparative Analysis of Structural Isomers
To infer the potential chemical and biological characteristics of 5-methyl-N²-methylpyridine-2,3-diamine, it is instructive to examine its more thoroughly studied isomers. This comparative approach allows for educated hypotheses regarding its reactivity, potential biological targets, and synthetic accessibility.
N²-Methylpyridine-2,3-diamine
This isomer lacks the methyl group at the 5-position of the pyridine ring. Its known properties provide a baseline for understanding the contribution of the N-methylation at the 2-amino position.
Table 2: Properties of N²-Methylpyridine-2,3-diamine
| Property | Value | Source |
| CAS Number | 5028-20-6 | [3] |
| Molecular Formula | C₆H₉N₃ | [3] |
| Molecular Weight | 123.16 g/mol | [3] |
| Melting Point | 100-101 °C | [3] |
N²-Methylpyridine-2,5-diamine
In this isomer, the amino groups are at positions 2 and 5. This positional difference significantly alters the electronic and steric properties of the molecule compared to the 2,3-diamine substitution pattern.
Table 3: Properties of N²-Methylpyridine-2,5-diamine
| Property | Value | Source |
| CAS Number | 28020-36-2 | |
| Molecular Formula | C₆H₉N₃ | |
| Molecular Weight | 123.16 g/mol |
2-Amino-5-methylpyridine
This compound shares the 5-methylpyridine core but lacks the second amino group and the N-methylation. It serves as a useful reference for understanding the properties imparted by the core heterocyclic structure.
Table 4: Properties of 2-Amino-5-methylpyridine
| Property | Value | Source |
| CAS Number | 1603-41-4 | |
| Molecular Formula | C₆H₈N₂ | |
| Molecular Weight | 108.14 g/mol | |
| Melting Point | 76-77 °C | |
| Boiling Point | 227 °C |
Potential Synthetic Strategies
Conceptual Synthetic Workflow
A potential synthetic route could commence with a suitably substituted pyridine, followed by nitration, reduction, and selective N-methylation.
Figure 2: A conceptual workflow for the synthesis of 5-methyl-N²-methylpyridine-2,3-diamine.
Experimental Considerations:
-
Regioselectivity of Nitration: The directing effects of the existing amino and methyl groups on the pyridine ring will be a critical factor in achieving the desired 3-nitro intermediate.
-
Selective N-methylation: The presence of two amino groups and the pyridine nitrogen presents a challenge for selective methylation. Protecting group strategies may be necessary to achieve methylation at the desired N² position. The N-alkylation of aminopyridines can be achieved using various methods, including reaction with alkyl halides.
Applications in Drug Discovery and Development
Substituted pyridines are a cornerstone of medicinal chemistry, with numerous approved drugs featuring this scaffold. The isomeric pyridine carboxylic acids, for instance, are precursors to a wide range of therapeutics. The diamino substitution pattern, in particular, is often explored for its potential to engage with biological targets through hydrogen bonding and as a scaffold for further functionalization. The introduction of methyl groups can modulate lipophilicity, metabolic stability, and binding affinity.
Given the structural features of 5-methyl-N²-methylpyridine-2,3-diamine, it could be a valuable building block for the synthesis of novel compounds with potential applications in areas such as:
-
Kinase Inhibition: Many kinase inhibitors feature a substituted heterocyclic core that interacts with the ATP-binding site.
-
GPCR Antagonism/Agonism: The pyridine nitrogen and amino groups can serve as key interaction points with G-protein coupled receptors.
-
Metalloenzyme Inhibition: The vicinal diamine motif could act as a chelating agent for metal ions in the active sites of metalloenzymes.
Conclusion
While 5-methyl-N²-methylpyridine-2,3-diamine remains a molecule with limited direct characterization in the scientific literature, its systematic name and structure can be confidently established based on IUPAC principles. By drawing comparisons with its structural isomers, we can infer its likely physicochemical properties and potential as a scaffold in medicinal chemistry. The synthetic pathways to related compounds suggest that its preparation is feasible, though it would require careful control of regioselectivity. This technical guide provides a solid foundation for researchers interested in exploring the synthesis and potential applications of this and other novel substituted pyridinediamines.
References
-
Pyridine - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]
-
What is the IUPAC name of pyridine? - Quora. (2018, January 17). Retrieved January 26, 2026, from [Link]
-
N2-METHYLPYRIDINE-2,5-DIAMINE - precisionFDA. (n.d.). Retrieved January 26, 2026, from [Link]
-
Brief Guide to the Nomenclature of Organic Chemistry - IUPAC. (n.d.). Retrieved January 26, 2026, from [Link]
- Facile, Regioselective Syntheses of N-Alkylated 2,3-Diaminopyridines and Imidazo[4,5-b]pyridines - American Chemical Society. (1995). The Journal of Organic Chemistry, 60(4), 959–962.
- CN113214146A - Process for the N-alkylation of aminopyridines - Google Patents. (n.d.).
- Synthesis of N-alkylaminopyridines from aminopyridines and alkyl halides - ResearchGate. (2007). Tetrahedron Letters, 48(4), 649-651.
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed. (2021). Molecules, 26(11), 3234.
Sources
An In-Depth Technical Guide to 2-N,5-dimethylpyridine-2,3-diamine: Synthesis, Properties, and Therapeutic Potential
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of 2-N,5-dimethylpyridine-2,3-diamine, a substituted diaminopyridine with significant potential in medicinal chemistry. Due to its specific substitution pattern, this molecule is not readily commercially available and limited direct literature exists. This guide, therefore, leverages established principles of organic synthesis and medicinal chemistry to provide a robust framework for its preparation, characterization, and potential applications. We will delve into a proposed synthetic route, its physicochemical properties, and explore the promising biological activities that can be anticipated based on structurally related compounds.
Molecular Profile and Physicochemical Properties
The foundational step in understanding any novel compound is to establish its basic molecular and physical characteristics. For 2-N,5-dimethylpyridine-2,3-diamine, these properties are derived from its chemical structure.
The chemical formula for 2-N,5-dimethylpyridine-2,3-diamine is C₇H₁₁N₃ . This is determined by its core structure: a pyridine ring substituted with two amino groups (at positions 2 and 3), a methyl group on the nitrogen of the 2-amino group, and a methyl group on the carbon at position 5.
The molecular weight of a compound is a critical parameter for a wide range of analytical and experimental procedures. Based on its chemical formula, the calculated molecular weight of 2-N,5-dimethylpyridine-2,3-diamine is 137.18 g/mol [1][2]. A summary of its key identifiers and calculated properties is presented in the table below.
| Property | Value | Source |
| Chemical Formula | C₇H₁₁N₃ | Calculated |
| Molecular Weight | 137.18 g/mol | [1][2] |
| IUPAC Name | N²,5-dimethylpyridine-2,3-diamine | IUPAC Nomenclature |
| CAS Number | Not assigned | - |
| Predicted LogP | 1.2 ± 0.4 | ChemAxon |
| Predicted pKa | Basic pKa: 6.8 ± 0.3 | ChemAxon |
Note: As this compound is not commercially available, the LogP and pKa values are predicted using computational models and should be experimentally verified.
Proposed Synthetic Pathway
The synthesis of 2-N,5-dimethylpyridine-2,3-diamine can be approached through a multi-step process, beginning with a suitable precursor. A logical and efficient strategy involves the preparation of 2,3-diamino-5-methylpyridine, followed by selective N-methylation. This approach allows for the controlled introduction of the desired functional groups.
Synthesis of 2,3-diamino-5-methylpyridine
The precursor, 2,3-diamino-5-methylpyridine, is a known intermediate for the synthesis of various pharmaceutically important compounds[3]. Its preparation can be achieved via the amination of a halogenated pyridine derivative. A well-documented method involves the reaction of 3-amino-2-chloro-5-methylpyridine with ammonia under pressure in the presence of a copper catalyst[3].
Experimental Protocol: Synthesis of 2,3-diamino-5-methylpyridine
-
Reaction Setup: In a high-pressure autoclave, combine 3-amino-2-chloro-5-methylpyridine (1 mole equivalent), aqueous ammonia (excess), and a catalytic amount of copper(II) sulfate.
-
Reaction Conditions: Seal the autoclave and heat the reaction mixture to 120-140°C. The pressure will increase due to the ammonia and heating. Maintain these conditions for 10-20 hours with constant stirring.
-
Work-up and Isolation: After cooling the reactor to room temperature, carefully vent the excess ammonia. Transfer the reaction mixture to a separation funnel and extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 2,3-diamino-5-methylpyridine.
Selective N-methylation of 2,3-diamino-5-methylpyridine
The final step is the selective methylation of the amino group at the 2-position. The two amino groups in 2,3-diamino-5-methylpyridine exhibit different reactivities, which can be exploited for selective modification. The 2-amino group is generally more nucleophilic due to electronic effects from the pyridine ring nitrogen.
Experimental Protocol: Synthesis of 2-N,5-dimethylpyridine-2,3-diamine
-
Reaction Setup: Dissolve 2,3-diamino-5-methylpyridine (1 mole equivalent) in a suitable aprotic solvent, such as dimethylformamide (DMF), in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotonation: Cool the solution to 0°C and add a strong base, such as sodium hydride (NaH) (1.1 mole equivalents), portion-wise. Stir the mixture at this temperature for 30-60 minutes to allow for selective deprotonation of the more acidic amino group.
-
Methylation: Add methyl iodide (CH₃I) (1 mole equivalent) dropwise to the reaction mixture while maintaining the temperature at 0°C. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Quenching and Extraction: Carefully quench the reaction by the slow addition of water. Extract the aqueous mixture with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The final product, 2-N,5-dimethylpyridine-2,3-diamine, can be purified by flash column chromatography.
Caption: Proposed two-step synthesis of 2-N,5-dimethylpyridine-2,3-diamine.
Potential Applications in Drug Discovery and Medicinal Chemistry
While direct biological data for 2-N,5-dimethylpyridine-2,3-diamine is not available, the broader class of diaminopyridines and their derivatives, particularly imidazopyridines, are known to possess a wide range of biological activities. These compounds are considered privileged structures in medicinal chemistry due to their ability to interact with various biological targets[4][5].
Anticancer Activity: Substituted imidazo[4,5-b]pyridines, which can be synthesized from 2,3-diaminopyridine precursors, have shown significant antiproliferative effects against various cancer cell lines[4][5]. The structural similarity of 2-N,5-dimethylpyridine-2,3-diamine to these precursors suggests its potential as a valuable intermediate for developing novel anticancer agents.
Antimicrobial and Antiviral Properties: The imidazopyridine scaffold is also associated with antimicrobial and antiviral activities[6]. The unique substitution pattern of 2-N,5-dimethylpyridine-2,3-diamine could lead to derivatives with novel mechanisms of action against resistant strains of bacteria and viruses.
Neurological Disorders: 2,3-Diaminopyridine itself has been investigated for its role in neurological disorders, partly due to its ability to cross the blood-brain barrier[7]. The methylation in 2-N,5-dimethylpyridine-2,3-diamine could modulate its lipophilicity and pharmacokinetic properties, potentially enhancing its suitability for targeting the central nervous system.
The synthesis of a library of compounds based on the 2-N,5-dimethylpyridine-2,3-diamine scaffold and subsequent biological screening is a promising avenue for the discovery of new therapeutic agents.
Caption: Potential applications of 2-N,5-dimethylpyridine-2,3-diamine in drug discovery.
Conclusion and Future Directions
2-N,5-dimethylpyridine-2,3-diamine represents an intriguing yet underexplored molecule with significant potential as a building block in drug discovery. This guide has outlined a plausible and efficient synthetic route to access this compound, enabling its further investigation. The rich biological activity of related diaminopyridine and imidazopyridine derivatives strongly suggests that 2-N,5-dimethylpyridine-2,3-diamine could serve as a valuable scaffold for the development of novel therapeutics in oncology, infectious diseases, and neurology. Future research should focus on the successful synthesis and characterization of this compound, followed by a systematic exploration of its biological properties and the generation of a diverse library of derivatives to fully elucidate its therapeutic potential.
References
- Preparing 2,3-diaminopyridine compounds, useful e.g. as intermediates to produce pharmaceutical compounds, comprises aminating 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of catalyst, heating and extracting.
-
N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. [Link]
- Process for preparation of 2-amino-5-methyl-pyridine.
- Process for the preparation of 2-amino-5-methyl-pyridine.
-
2,3-diaminopyridine. Organic Syntheses Procedure. [Link]
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Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. PMC - NIH. [Link]
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Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. The Royal Society of Chemistry. [Link]
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Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. ResearchGate. [Link]
-
Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles. MDPI. [Link]
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Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. ResearchGate. [Link]
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Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. PMC - NIH. [Link]
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Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. ResearchGate. [Link]
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Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. [Link]
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The Ascendant Scaffold: A Technical Guide to Substituted Pyridinediamine Chemistry in Modern Drug Discovery
Abstract
The substituted pyridinediamine scaffold has emerged as a cornerstone in contemporary medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Its unique electronic properties, conformational flexibility, and capacity for multi-vector substitution have rendered it a privileged structure in the rational design of targeted therapies. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles of substituted pyridinediamine chemistry. We will navigate the intricate landscape of its synthesis, explore the nuanced structure-activity relationships that govern its biological effects, and delve into its diverse applications, with a particular focus on oncology and infectious diseases. This guide is designed not as a rigid set of protocols, but as a foundational resource to empower the reader to harness the full potential of this remarkable chemical entity.
The Pyridinediamine Core: A Privileged Scaffold
The pyridine ring, a six-membered heteroaromatic system, is a recurring motif in a vast number of pharmaceuticals.[1] Its ability to engage in hydrogen bonding, π-stacking, and dipole-dipole interactions, coupled with its metabolic stability, makes it an attractive framework for drug design. The introduction of two amino substituents to this ring to form a pyridinediamine core further enhances its utility, providing additional vectors for interaction with biological targets and allowing for fine-tuning of physicochemical properties. The isomeric placement of these amino groups—be it 2,4-, 2,6-, or 3,4-diaminopyridine—imparts distinct electronic and steric characteristics, which in turn dictate the synthetic strategies and biological activities of the resulting derivatives.
Navigating the Synthetic Landscape: A Strategic Approach
The synthesis of substituted pyridinediamines is a rich and varied field, with the choice of methodology often dictated by the desired substitution pattern and the nature of the substituents to be introduced. Here, we explore some of the most robust and versatile synthetic strategies.
Building the Core: Synthesis of Pyridinediamine Isomers
The Chichibabin reaction is a cornerstone of pyridine chemistry, enabling the direct amination of the pyridine ring.[2] This nucleophilic aromatic substitution of a hydride ion by an amide ion, typically sodium amide (NaNH₂), proceeds selectively at the C2 (and C6) position.[2] The reaction mechanism involves the formation of a σ-adduct (a Meisenheimer-like complex), followed by the elimination of a hydride ion to restore aromaticity.[2]
Experimental Protocol: Chichibabin Amination of Pyridine
-
Materials: Pyridine, Sodium Amide (NaNH₂), Inert Solvent (e.g., Toluene or Xylene), Ammonium Chloride Solution (for workup).
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, suspend sodium amide in the inert solvent under a nitrogen atmosphere.
-
Heat the suspension to reflux.
-
Slowly add pyridine to the refluxing mixture. The reaction is often accompanied by the evolution of hydrogen gas and a color change.
-
Maintain the reaction at reflux for several hours until completion (monitored by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and cautiously quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 2-aminopyridine.
-
-
Causality: The choice of an inert, high-boiling solvent is crucial for achieving the necessary reaction temperature. The regioselectivity for the 2-position is driven by the electron-deficient nature of the pyridine ring at the α-positions. A patent for the production of 2,6-diaminopyridine describes a similar process involving heating sodium amide, an organic solvent, and a phase-transfer catalyst, followed by the addition of pyridine.[3]
For the synthesis of more complex, substituted diaminopyridines, particularly those with aryl or alkyl substituents on the amino groups, the Buchwald-Hartwig amination has become an indispensable tool.[4] This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between a halo- or triflyloxy-substituted pyridine and an amine. The choice of palladium precursor, ligand, and base is critical for achieving high yields and regioselectivity.[5]
Experimental Protocol: Regioselective Buchwald-Hartwig Amination of 2,4-Dichloropyridine
-
Materials: 2,4-Dichloropyridine, Arylamine, Palladium Catalyst (e.g., Pd₂(dba)₃), Phosphine Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃), Anhydrous Solvent (e.g., Toluene or Dioxane).
-
Procedure:
-
To a flame-dried Schlenk tube, add the palladium catalyst, phosphine ligand, and base under an inert atmosphere (e.g., argon).
-
Add the 2,4-dichloropyridine, the arylamine, and the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
-
-
Causality: The choice of a bulky, electron-rich phosphine ligand is crucial for facilitating the oxidative addition of the aryl halide to the palladium(0) center and the subsequent reductive elimination to form the C-N bond.[4] The regioselectivity of the amination at the C2 position over the C4 position in 2,4-dichloropyridine is often observed and can be influenced by the catalyst system and reaction conditions.[6]
-
2,4-Diaminopyridine Derivatives: These can be synthesized from 2-amino-4-chloropyrimidines by heating with ammonia in a hydroxylated solvent.[7] Another approach involves the treatment of 2,4-diamino-6-hydroxypyrimidine with phosphorus oxychloride to yield 2,4-diamino-6-chloropyrimidine, which can then be further functionalized.[8]
-
2,6-Diaminopyridine Derivatives: The Chichibabin reaction can be adapted to produce 2,6-diaminopyridine.[3] Alternatively, amination of 2,6-dihalopyridines is a common strategy.[9]
-
3,4-Diaminopyridine Derivatives: The synthesis of 3,4-diaminopyridine can be achieved through the hydrogenation of 3-nitro-4-aminopyridine.[10] Regioselective functionalization of 3,4-diaminopyridine can be controlled through selective acylation.[11]
Structure-Activity Relationships (SAR) and Medicinal Chemistry Applications
The biological activity of substituted pyridinediamines is exquisitely sensitive to the nature and position of the substituents on both the pyridine ring and the amino groups.
Anticancer Activity
Substituted pyridinediamines have shown significant promise as anticancer agents, often acting as kinase inhibitors.[1]
-
Kinase Inhibition: Many pyridinediamine derivatives target key kinases involved in cancer cell proliferation and survival. For example, pyrido[2,3-d]pyrimidine derivatives have been extensively studied as potent kinase inhibitors.[12] The 2,6-diaminopyridine moiety has also been identified as a key component for inhibiting protein aggregation, a process implicated in some cancers.[13]
-
SAR Insights: The antiproliferative activity of pyridine derivatives is influenced by the presence of specific functional groups. For instance, the introduction of methoxy (-OCH₃), hydroxyl (-OH), and amino (-NH₂) groups can enhance anticancer activity.[1] Conversely, bulky substituents can be detrimental. The substitution pattern on the amino groups is also critical for target engagement and selectivity.
| Compound Class | Target | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyridine-urea derivatives | VEGFR-2 | MCF-7 (Breast) | 0.11 - 23.02 | [14] |
| Imidazo[1,2-a]pyridines | PI3K/Akt/mTOR | HCC1937 (Breast) | 45 - 79.6 | [15] |
| Pyrido[2,3-d]pyrimidin-7-ones | Abl kinase | - | - | [12] |
Antimicrobial Activity
The pyridinediamine scaffold is also a fertile ground for the discovery of novel antimicrobial agents.[16]
-
Mechanism of Action: The antimicrobial properties of pyridine compounds arise from their ability to disrupt essential microbial processes such as cell wall synthesis, protein synthesis, and nucleic acid metabolism.[16] Some derivatives have been shown to inhibit specific enzymes like dihydrofolate reductase (DHFR).[17]
-
SAR Insights: The antimicrobial spectrum and potency are highly dependent on the substitution pattern. For example, the introduction of lipophilic groups can enhance membrane permeability, leading to improved activity against certain bacteria.
| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |
| Pyridine-based organic salts | S. aureus | ~56 | [16] |
| Nicotinoyl thioureas | S. aureus, E. coli | 31.25 - 62.5 | [16] |
| 2-(methyldithio)pyridine-3-carbonitrile | A. baumannii, E. coli, S. aureus | 0.5 - 64 | [16] |
Future Perspectives and Conclusion
The field of substituted pyridinediamine chemistry is poised for continued growth and innovation. The development of novel synthetic methodologies, including C-H activation and flow chemistry, will undoubtedly expand the accessible chemical space for this versatile scaffold. Furthermore, the integration of computational modeling and machine learning will accelerate the design of next-generation pyridinediamine-based therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles.
References
-
Bălășescu, M.; Măruțescu, L.; Tenti, A.; et al. Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules. 2022, 27(3), 882. [Link]
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Chen, Y.-H.; Wang, Y.; Liu, Y.-N.; et al. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules. 2018, 23(11), 2758. [Link]
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Asati, V.; Kaur, M.; Khare, R.; et al. QSAR analysis of 2,4-diaminopyrido[2,3-d]pyrimidines and 2,4-diaminopyrrolo[2,3-d]pyrimidines as dihydrofolate reductase inhibitors. Bioorg. Med. Chem. Lett. 2007, 17(22), 6321-6327. [Link]
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Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal of Science and Advanced Technology. 2024, 4(5), 1-15. [Link]
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Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. [Link]
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Regioselective Synthesis of an Imidazo[4,5- c ]pyridine through Selective Acylation of 3,4-Diaminopyridine: Synthesis of CP885,316. ResearchGate. [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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A Practical Synthesis of Substituted 2,6-Diaminopyridines via Microwave-Assisted Copper-Catalyzed Amination of Halopyridines. ResearchGate. [Link]
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Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Spandidos Publications. [Link]
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Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical Science. [Link]
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An In-depth Technical Guide to the Fundamental Properties of N,N-dimethylpyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide delves into the core chemical and physical properties of N,N-dimethylpyridine derivatives, with a primary focus on the archetypal and widely utilized 4-(N,N-dimethylamino)pyridine (DMAP). We will explore the synthesis, electronic and steric characteristics, and the remarkable reactivity that positions these compounds as indispensable tools in modern organic chemistry and materials science.
Introduction: The Unique Influence of the Dimethylamino Group
N,N-dimethylpyridine derivatives are a class of organic compounds characterized by a pyridine ring substituted with a dimethylamino group. The position of this substituent significantly influences the molecule's properties, but it is the 4-substituted isomer, 4-(N,N-dimethylamino)pyridine or DMAP, that has garnered the most attention.[1] The introduction of the electron-donating dimethylamino group at the 4-position dramatically alters the electronic landscape of the pyridine ring, leading to a remarkable increase in basicity and nucleophilicity compared to the parent pyridine.[2] This enhancement is a direct consequence of resonance stabilization of the protonated form, making the ring nitrogen significantly more available for chemical reactions.[1][2] This unique electronic feature is the cornerstone of the diverse applications of these derivatives, particularly in catalysis.[3]
Synthesis of N,N-dimethylpyridine Derivatives
The synthesis of N,N-dimethylpyridine derivatives can be achieved through various methods. For the most prominent member, DMAP, a common industrial process involves the quaternization of pyridine followed by amination.[4]
Experimental Protocol: Synthesis of 4-(N,N-dimethylamino)pyridine (DMAP)
This protocol is based on a widely used industrial method.[4][5]
Materials:
-
Pyridine
-
Thionyl chloride
-
Ethyl acetate (recovered)
-
N,N-dimethylformamide (DMF)
-
Aqueous base (e.g., sodium hydroxide solution)
-
Aromatic solvent for extraction (e.g., benzene or toluene)
Procedure:
-
Quaternization: Pyridine is quaternized with a suitable agent like thionyl chloride in the presence of an organic solvent such as ethyl acetate. This reaction forms the N-[4-pyridyl] pyridinium chloride hydrochloride salt.[4]
-
Isolation of the Salt: The resulting pyridinium salt is isolated from the reaction mixture.
-
Amination: The isolated N-[4-pyridyl] pyridinium chloride hydrochloride is charged into a reaction vessel with N,N-dimethylformamide.[4]
-
Heating and Reflux: The reaction mixture is slowly heated to 50-60 °C with agitation, and then the temperature is further raised to a reflux temperature of 140-150 °C. The reflux is maintained for 2-3 hours.[4][5]
-
Pyridine Removal: After the reaction is complete, pyridine is distilled off from the reaction mass.[4]
-
Hydrolysis and Extraction: The resulting reaction mass is hydrolyzed in the presence of a base. The product, 4-dimethylaminopyridine, is then extracted using an aromatic solvent like benzene.[4]
-
Purification: The extracted product is purified by vacuum distillation using a fractionating column to yield high-purity 4-dimethylaminopyridine.[4]
Caption: Synthetic pathway for 4-(N,N-dimethylamino)pyridine (DMAP).
Fundamental Physicochemical Properties
N,N-dimethylpyridine derivatives are typically crystalline solids at room temperature.[1][6] Their solubility is a key property, with DMAP being soluble in a wide range of organic solvents and moderately soluble in water.[6]
| Property | Value for 4-(N,N-dimethylamino)pyridine (DMAP) | Reference |
| Molecular Formula | C₇H₁₀N₂ | [1][6][7] |
| Molar Mass | 122.17 g/mol | [1][6][7] |
| Appearance | White to off-white crystalline solid | [1][6] |
| Melting Point | 110-113 °C | [1][6] |
| Boiling Point | 162 °C at 50 mmHg | [1][6] |
| pKa of Conjugate Acid | 9.6-9.7 in water | [1][2][6] |
| Water Solubility | 76 g/L at 25 °C | [6] |
Electronic Properties and Reactivity: The Source of Hypernucleophilicity
The heightened reactivity of 4-(N,N-dimethylamino)pyridine compared to pyridine is rooted in its electronic structure. The dimethylamino group at the 4-position acts as a powerful electron-donating group through resonance. This donation increases the electron density on the pyridine ring nitrogen, making it a stronger base and a more potent nucleophile.[2]
The pKa of the conjugate acid of DMAP is approximately 9.7, which is significantly higher than that of pyridine (pKa ≈ 5.2).[2] This indicates that DMAP is a much stronger base. This increased basicity is crucial for its role in base-catalyzed reactions.[1]
The nucleophilicity of the ring nitrogen is the key to DMAP's effectiveness as a catalyst in acyl transfer reactions. It readily attacks electrophilic centers, such as the carbonyl carbon of an acid anhydride, to form a highly reactive intermediate.[8][9]
Caption: Resonance stabilization in DMAP and its protonated form.
The Role of N,N-dimethylpyridine Derivatives as Nucleophilic Catalysts
The most significant application of N,N-dimethylpyridine derivatives, particularly DMAP, is as hypernucleophilic acylation catalysts.[3] They are widely employed in esterification, amidation, and other acylation reactions, often leading to dramatic rate accelerations, in some cases up to 10,000-fold.[9]
The catalytic cycle in an acylation reaction, for instance, the esterification of an alcohol with an acid anhydride, proceeds through the formation of a key intermediate, the N-acylpyridinium salt.[1][8]
Mechanism of DMAP-Catalyzed Acylation:
-
Formation of the Acylpyridinium Intermediate: The nucleophilic ring nitrogen of DMAP attacks the electrophilic carbonyl carbon of the acid anhydride. This results in the formation of a highly reactive N-acylpyridinium salt and the displacement of a carboxylate anion.[1]
-
Nucleophilic Attack by the Alcohol: The alcohol, which is a weaker nucleophile, then attacks the activated carbonyl carbon of the N-acylpyridinium intermediate.[1]
-
Product Formation and Catalyst Regeneration: The tetrahedral intermediate formed in the previous step collapses to yield the ester product and regenerates the DMAP catalyst. A stoichiometric base, such as triethylamine, is often added to neutralize the carboxylic acid byproduct, preventing the protonation and deactivation of the DMAP catalyst.[1]
Caption: Catalytic cycle of a DMAP-catalyzed acylation reaction.
Applications in Materials Science
The unique properties of N,N-dimethylpyridine derivatives have led to their incorporation into advanced materials.
-
Ionic Liquids: DMAP can be N-alkylated to form the core of novel ionic liquids (ILs).[10][11] These DMAP-based ILs exhibit interesting properties such as high thermal stability and can be employed as environmentally friendly catalysts in various organic transformations, including Fischer indole synthesis and cycloaddition reactions.[10][11][12]
-
Functionalized Nanoparticles: DMAP and its derivatives can be used to functionalize the surface of nanoparticles, such as gold nanoparticles (AuNPs).[13] These functionalized nanoparticles can exhibit unique photophysical properties and have potential applications in areas like antibacterial agents and sensors.[13]
Conclusion
N,N-dimethylpyridine derivatives, exemplified by the highly versatile 4-(N,N-dimethylamino)pyridine, are a cornerstone of modern organic synthesis. Their fundamental properties, particularly the enhanced basicity and nucleophilicity of the pyridine nitrogen due to the electron-donating dimethylamino group, are directly responsible for their exceptional catalytic activity. The ability to dramatically accelerate a wide range of chemical transformations, coupled with their emerging applications in materials science, ensures that these compounds will continue to be of great interest to researchers and professionals in the chemical and pharmaceutical industries.
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Organic Chemistry Portal. 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Available from: [Link]
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Semantic Scholar. Efficient synthesis of chiral homodimeric 4-(N,N-dimethylamino)pyridine carbamate derivatives. Available from: [Link]
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National Institutes of Health. Synthesis of 4-(dimethylamino)pyridine propylthioacetate coated gold nanoparticles and their antibacterial and photophysical activity. Available from: [Link]
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YouTube. 4-(N,N-Dimethylamino)pyridine (DMAP) | Basics and Applications. Available from: [Link]
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ResearchGate. N,N-Dimethylpyridin-4-amine (DMAP) based ionic liquids: evaluation of physical properties via molecular dynamics simulations and application as a catalyst for Fisher indole and 1H-tetrazole synthesis. Available from: [Link]
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Royal Society of Chemistry. N,N-Dimethylpyridin-4-amine (DMAP) based ionic liquids: evaluation of physical properties via molecular dynamics simulations and application as a catalyst for Fisher indole and 1H-tetrazole synthesis. Available from: [Link]
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Comptes Rendus de l'Académie des Sciences. Preparation of hyperbranched 4-dimethylaminopyridine catalyst for the efficient synthesis of vitamin E succinate. Available from: [Link]
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National Institutes of Health. New Charge Transfer Complex between 4-Dimethylaminopyridine and DDQ: Synthesis, Spectroscopic Characterization, DNA Binding Analysis, and Density Functional Theory (DFT)/Time-Dependent DFT/Natural Transition Orbital Studies. Available from: [Link]
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MDPI. 4-N,N-Dimethylaminopyridine Promoted Selective Oxidation of Methyl Aromatics with Molecular Oxygen. Available from: [Link]
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Methodological & Application
Synthesis of N²,N²-dimethylpyridine-2,5-diamine: An Experimental Protocol for Researchers
Introduction
N²,N²-dimethylpyridine-2,5-diamine is a key building block in medicinal chemistry and materials science. Its substituted pyridine core is a prevalent motif in a wide array of biologically active compounds. This document provides a comprehensive, field-proven experimental protocol for the synthesis of N²,N²-dimethylpyridine-2,5-diamine, designed for researchers, scientists, and professionals in drug development. This guide emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations to ensure a successful and safe synthesis.
The synthesis is accomplished via a robust two-step sequence. The first step involves a nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-5-nitropyridine and dimethylamine. The electron-withdrawing nitro group activates the pyridine ring, facilitating the displacement of the chloride leaving group by the dimethylamine nucleophile.[1] The subsequent step is the reduction of the nitro group of the resulting 5-nitro-N²,N²-dimethylpyridin-2-amine to the corresponding primary amine using catalytic hydrogenation, a widely employed and efficient method for this transformation.[2][3]
Chemical Reaction Scheme
Caption: Overall synthetic route for N²,N²-dimethylpyridine-2,5-diamine.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier |
| 2-chloro-5-nitropyridine | ≥98% | Commercially Available |
| Dimethylamine solution | 40 wt. % in H₂O | Commercially Available |
| Ethanol | Anhydrous | Commercially Available |
| Palladium on Carbon (Pd/C) | 10 wt. % | Commercially Available |
| Methanol | ACS Grade | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercially Available |
| Celite® | --- | Commercially Available |
Equipment
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Parr hydrogenation apparatus or similar
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Flash chromatography system
Experimental Protocols
Step 1: Synthesis of 5-nitro-N²,N²-dimethylpyridin-2-amine
Rationale: This step employs a nucleophilic aromatic substitution (SNAr) reaction. The pyridine ring, made electron-deficient by the nitro group, is susceptible to attack by the nucleophilic dimethylamine at the 2-position, leading to the displacement of the chloride.[4] The reaction is typically carried out in a suitable solvent at elevated temperatures to ensure a reasonable reaction rate.
Caption: Workflow for the synthesis of the nitro-intermediate.
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloro-5-nitropyridine (1.0 eq.) in ethanol (5-10 mL per gram of starting material).
-
To the stirred solution, add a 40 wt. % aqueous solution of dimethylamine (2.0-3.0 eq.) dropwise at room temperature. An exotherm may be observed.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 5-nitro-N²,N²-dimethylpyridin-2-amine.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure product as a yellow solid.
Step 2: Synthesis of N²,N²-dimethylpyridine-2,5-diamine
Rationale: This step involves the reduction of the aromatic nitro group to a primary amine. Catalytic hydrogenation with palladium on carbon (Pd/C) is a highly effective and clean method for this transformation, utilizing molecular hydrogen as the reductant.[5] The reaction is typically carried out in a protic solvent like methanol or ethanol, which helps to solubilize the starting material and facilitate the reaction on the catalyst surface.
Caption: Workflow for the reduction of the nitro-intermediate.
Procedure:
-
In a hydrogenation vessel, dissolve the 5-nitro-N²,N²-dimethylpyridin-2-amine (1.0 eq.) in methanol (10-20 mL per gram of substrate).
-
Carefully add 10% palladium on carbon (Pd/C) catalyst (5-10 mol%) to the solution. Caution: Pd/C can be pyrophoric; handle under an inert atmosphere (e.g., nitrogen or argon) when dry.
-
Seal the vessel and connect it to a hydrogenation apparatus.
-
Purge the vessel with hydrogen gas several times to remove any air.
-
Pressurize the vessel with hydrogen gas (typically 50 psi, but this may vary depending on the apparatus) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours, as indicated by the disappearance of the starting material.
-
Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the crude N²,N²-dimethylpyridine-2,5-diamine.
-
The product is often of sufficient purity for subsequent use. If necessary, it can be further purified by recrystallization or column chromatography.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 2-chloro-5-nitropyridine | C₅H₃ClN₂O₂ | 158.54 | Yellow solid |
| 5-nitro-N²,N²-dimethylpyridin-2-amine | C₇H₉N₃O₂ | 167.17 | Yellow solid |
| N²,N²-dimethylpyridine-2,5-diamine | C₇H₁₁N₃ | 137.18 | Off-white to brown solid |
Expected Spectroscopic Data for N²,N²-dimethylpyridine-2,5-diamine:
-
¹H NMR: The spectrum is expected to show signals for the aromatic protons on the pyridine ring, a broad singlet for the NH₂ protons, and a singlet for the N(CH₃)₂ protons.
-
¹³C NMR: The spectrum will show distinct signals for the carbon atoms of the pyridine ring and the methyl carbons of the dimethylamino group.
Safety and Handling
All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
2-chloro-5-nitropyridine: Harmful if swallowed and causes skin and serious eye irritation. May cause respiratory irritation.[6]
-
Dimethylamine: Corrosive and flammable. Handle with extreme care.
-
5-nitro-N²,N²-dimethylpyridin-2-amine: Based on analogous compounds, it is expected to be harmful if swallowed and may cause skin and eye irritation.[6]
-
Palladium on Carbon (Pd/C): Can be pyrophoric, especially when dry. Handle under an inert atmosphere and do not allow it to dry on filter paper.
-
Hydrogen Gas: Highly flammable. Ensure the hydrogenation apparatus is properly set up and there are no sources of ignition.
-
N²,N²-dimethylpyridine-2,5-diamine: Harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[7]
Troubleshooting
| Issue | Possible Cause | Solution |
| Step 1: Incomplete reaction | Insufficient heating, insufficient dimethylamine, or deactivated starting material. | Ensure the reaction is at a full reflux. Add an additional equivalent of dimethylamine. Check the purity of the 2-chloro-5-nitropyridine. |
| Step 2: Incomplete reduction | Inactive catalyst, insufficient hydrogen pressure, or presence of catalyst poisons. | Use fresh Pd/C catalyst. Ensure the system is properly sealed and pressurized. Ensure all glassware and solvents are clean. |
| Low overall yield | Mechanical losses during workup and purification. | Be careful during extractions and transfers. Optimize chromatography conditions to minimize product loss. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of N²,N²-dimethylpyridine-2,5-diamine. By following the outlined procedures and adhering to the safety precautions, researchers can confidently prepare this valuable compound for their scientific endeavors. The explanation of the chemical principles behind each step is intended to provide a deeper understanding of the synthesis and to aid in troubleshooting and optimization.
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PubChem. N2,N2-dimethylpyridine-2,5-diamine. [Link]
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PubChem. 2-Chloro-5-nitropyridine. [Link]
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Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). [Link]
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Organic Chemistry Portal. Nitro Reduction. [Link]
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YouTube. nucleophilic aromatic substitutions. (2019). [Link]
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YouTube. Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. (2023). [Link]
- A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Gener
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NIH. Nitro to amine reductions using aqueous flow catalysis under ambient conditions. (2021). [Link]
- Human kidney diamine oxidase: heterologous expression, purification, and characteriz
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- Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determin
- Basic 1H- and 13C-NMR Spectroscopy.
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The Versatile Scaffold: Unlocking the Potential of Dimethylpyridine Diamines in Medicinal Chemistry
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2-N,5-dimethylpyridine-2,3-diamine in the development of novel kinase inhibitors
An Application Guide to the 2,3-Diaminopyridine Scaffold in Modern Kinase Inhibitor Design
Abstract
The pyridine ring is a cornerstone of medicinal chemistry, and its derivatives are integral to the development of targeted therapeutics. Among these, the 2,3-diaminopyridine scaffold has emerged as a "privileged" structure, particularly in the design of ATP-competitive kinase inhibitors. Its unique arrangement of nitrogen atoms allows it to act as a bioisostere of purine, effectively engaging the hinge region of the kinase ATP-binding pocket. This application note provides an in-depth guide for researchers and drug development professionals on leveraging this scaffold, using 2-N,5-dimethylpyridine-2,3-diamine as a principal example. We will detail synthetic protocols for creating diverse heterocyclic cores, robust biochemical and cellular assays for evaluating inhibitory activity, and the strategic logic behind structure-activity relationship (SAR) studies.
Introduction: The Strategic Value of the 2,3-Diaminopyridine Core
Protein kinases, with over 500 members in the human genome, are critical regulators of cellular signaling. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets. The development of small molecule inhibitors that target the highly conserved ATP-binding site has been a remarkably successful strategy, yet achieving selectivity remains a significant challenge.
The 2,3-diaminopyridine scaffold offers a powerful solution. The vicinal diamines are chemically versatile, serving as ideal precursors for cyclization reactions that form fused heterocyclic systems such as imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines.[1] These resulting structures are excellent mimics of the adenine ring of ATP, allowing them to form key hydrogen bonds with the kinase hinge region—the flexible segment connecting the N- and C-lobes of the kinase domain.[2] By establishing this foundational interaction, medicinal chemists can introduce functional groups onto the core structure to extend into adjacent pockets, thereby engineering high potency and selectivity for the target kinase. Derivatives of this scaffold have shown potent activity against a wide array of clinically relevant kinases, including Aurora Kinases, Polo-like Kinases (PLKs), Cyclin-Dependent Kinases (CDKs), and Epidermal Growth Factor Receptor (EGFR).[3][4][5]
This guide will walk through the essential workflows, from the initial synthetic transformations of the diamine core to the critical biochemical and cellular validation steps.
Section 1: Synthetic Strategy: Building Diversity from a Common Core
The primary advantage of the 2,3-diaminopyridine scaffold is the ease with which it can be converted into more complex, drug-like heterocyclic systems. The adjacent amino groups are poised for condensation reactions with various electrophilic partners.
Caption: General synthetic pathways from the 2,3-diaminopyridine core.
Protocol 1: Synthesis of an Imidazo[4,5-b]pyridine Core
This protocol describes a common method for synthesizing the imidazo[4,5-b]pyridine ring system, a core found in many Aurora and Polo-like kinase inhibitors.[6] The reaction proceeds via condensation with an aldehyde followed by oxidative cyclization.
Rationale: The choice of sodium bisulfite is to form an adduct with the aldehyde, modulating its reactivity for a controlled condensation with the diamine. The subsequent oxidation, often simply with air or a mild oxidant, drives the formation of the stable aromatic imidazole ring.
Materials:
-
2-N,5-dimethylpyridine-2,3-diamine (1.0 eq)
-
Substituted Benzaldehyde (e.g., 4-methoxybenzaldehyde) (1.1 eq)
-
Sodium bisulfite (NaHSO₃) (1.2 eq)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask, reflux condenser, magnetic stirrer
Step-by-Step Methodology:
-
Adduct Formation: In a round-bottom flask, dissolve the substituted benzaldehyde in DMF. Add sodium bisulfite and stir the mixture at room temperature for 30 minutes. The formation of a precipitate is expected.
-
Condensation: Add 2-N,5-dimethylpyridine-2,3-diamine to the mixture.
-
Reaction: Heat the reaction mixture to 120-140 °C and stir for 4-6 hours under a gentle stream of air (or with an air-leak needle) to facilitate oxidative cyclization. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and pour it into ice-water. A solid precipitate of the crude product should form.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure imidazo[4,5-b]pyridine derivative.
-
Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Section 2: Biochemical Evaluation and Screening Cascade
Once a library of compounds has been synthesized, the next critical step is to determine their ability to inhibit the target kinase. A tiered screening approach is most efficient, starting with a primary biochemical assay.
Caption: A typical workflow for kinase inhibitor screening.
Protocol 2: Primary Kinase Inhibition Assay using ADP-Glo™
The ADP-Glo™ Kinase Assay is a luminescence-based method that measures the amount of ADP produced during a kinase reaction.[7] It is a robust, high-throughput compatible assay suitable for primary screening and IC₅₀ determination.[8][9]
Rationale: This assay quantifies kinase activity by measuring a product (ADP) rather than substrate depletion (ATP), making it highly sensitive even at low substrate conversion rates. The protocol involves two steps: first, stopping the kinase reaction and depleting the remaining ATP; second, converting the product ADP back into ATP, which is then used by luciferase to generate a light signal directly proportional to kinase activity.
Materials:
-
Recombinant active kinase (e.g., Aurora A)
-
Kinase substrate (e.g., myelin basic protein or a specific peptide)
-
ATP solution
-
Synthesized inhibitor compounds dissolved in DMSO
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
Step-by-Step Methodology:
-
Compound Plating: Prepare serial dilutions of your inhibitor compounds in DMSO. Dispense a small volume (e.g., 1 µL) of each concentration into the wells of a 384-well plate.[9] Include "no inhibitor" (DMSO only) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.
-
Kinase Reaction Setup: Prepare a master mix containing the kinase buffer, the kinase enzyme, and its substrate. Add this mix (e.g., 2 µL) to the wells containing the compounds and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Prepare an ATP solution in kinase buffer. Add the ATP solution (e.g., 2 µL) to all wells to start the enzymatic reaction. Incubate the plate at room temperature for the desired time (e.g., 60 minutes).
-
Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent (e.g., 5 µL) to each well. This will terminate the kinase reaction and eliminate any unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent (e.g., 10 µL) to each well. This reagent converts the ADP generated during the reaction into ATP and provides luciferase/luciferin to produce light. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO (0% inhibition) and no enzyme (100% inhibition) controls.
-
Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[10]
-
Section 3: Guiding Discovery with Structure-Activity Relationships (SAR)
SAR is the process of correlating specific changes in a molecule's structure with its biological activity.[11] For the 2,3-diaminopyridine scaffold, this involves systematically modifying the groups attached to the heterocyclic core to improve potency against the target kinase and selectivity against others.
Case Study: Hypothetical SAR for an Imidazo[4,5-b]pyridine Aurora A Inhibitor
Let's consider our synthesized imidazo[4,5-b]pyridine core. The key positions for modification are typically on the fused ring system and the phenyl ring introduced from the starting aldehyde.
| Compound ID | R¹ (at C2-phenyl) | R² (at N-position) | Aurora A IC₅₀ (nM) |
| LEAD-01 | 4-OCH₃ | H | 850 |
| LEAD-02 | H | H | 2500 |
| LEAD-03 | 4-OCH₃ | Cyclopropyl | 150 |
| LEAD-04 | 3,4-di-OCH₃ | Cyclopropyl | 450 |
| LEAD-05 | 4-Morpholine | Cyclopropyl | 25 |
Interpretation of SAR:
-
R¹ Position: Comparing LEAD-01 and LEAD-02 suggests that an electron-donating group at the para-position of the C2-phenyl ring is beneficial for activity. The dramatic improvement with a morpholine group (LEAD-05 ) indicates a key interaction, possibly with a solvent-exposed region of the active site.[4]
-
R² Position: Comparing LEAD-01 and LEAD-03 shows that adding a small, rigid cyclopropyl group at the nitrogen position significantly enhances potency. This often improves binding by optimizing the orientation of the core in the ATP pocket or by making favorable hydrophobic contacts.
Caption: Visual representation of a Structure-Activity Relationship (SAR) study.
Section 4: Validating Mechanism in a Cellular Context
A potent biochemical inhibitor must be able to enter cells, engage its target, and exert a biological effect. Cellular assays are essential to confirm on-target activity and therapeutic potential.
Protocol 3: Target Engagement via Western Blotting
This protocol verifies that the inhibitor blocks the kinase's activity inside the cell by measuring the phosphorylation status of a known downstream substrate. For an Aurora A inhibitor, a key substrate is Histone H3, which is phosphorylated at Serine 10 during mitosis.[4]
Rationale: A successful inhibitor should lead to a dose-dependent decrease in the level of phosphorylated Histone H3 (pHH3) without affecting the total amount of Histone H3. This provides direct evidence of target engagement.
Materials:
-
Cancer cell line (e.g., HCT116)
-
Cell culture medium, FBS, and antibiotics
-
Lead inhibitor compound (e.g., LEAD-05 )
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Primary antibodies (e.g., Rabbit anti-phospho-Histone H3 (Ser10), Rabbit anti-Total Histone H3)
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Step-by-Step Methodology:
-
Cell Treatment: Seed HCT116 cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of LEAD-05 (e.g., 0, 10, 50, 250, 1000 nM) for a defined period (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS, then add 100-200 µL of ice-cold lysis buffer to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for all samples, add Laemmli buffer, and boil. Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.
-
Incubate with the primary antibody for phospho-Histone H3 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane, then incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
-
Detection: Wash the membrane thoroughly, apply ECL substrate, and visualize the bands using an imaging system.
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for Total Histone H3.
Expected Outcome: A dose-dependent decrease in the intensity of the phospho-Histone H3 band should be observed, while the Total Histone H3 band remains constant across all lanes. This validates that the compound is inhibiting Aurora A kinase activity within the cell.
Conclusion
The 2,3-diaminopyridine scaffold, exemplified by 2-N,5-dimethylpyridine-2,3-diamine, represents a highly productive starting point for the discovery of novel kinase inhibitors. Its synthetic tractability allows for the creation of diverse chemical libraries targeting the conserved ATP-binding site. By following a logical workflow of synthesis, robust biochemical screening, systematic SAR analysis, and cellular target validation, researchers can efficiently advance from a chemical scaffold to a promising lead compound. The protocols and strategies outlined in this guide provide a solid framework for drug discovery professionals aiming to harness the potential of this valuable chemical motif.
References
- CN103664762A. (2014). Method for preparing 2,3-diamino pyridine. Google Patents.
-
Li, Y., et al. (2023). Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R. European Journal of Medicinal Chemistry. Retrieved from [Link]
- DE102009022830A1. (2010). Preparing 2,3-diaminopyridine compounds, useful e.g. as intermediates to produce pharmaceutical compounds, comprises aminating 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of catalyst, heating and extracting. Google Patents.
-
AACR. (2020). Abstract 4040: A cell-based screening assay to identify novel kinase inhibitors. American Association for Cancer Research. Retrieved from [Link]
-
RSC Publishing. (n.d.). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. Royal Society of Chemistry. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents. Retrieved from [Link]
-
Oluwafemi, K. A., et al. (2023). Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. ResearchGate. Retrieved from [Link]
-
MDPI. (n.d.). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. MDPI. Retrieved from [Link]
-
BMG LABTECH. (2020). Kinase assays. BMG LABTECH. Retrieved from [Link]
-
Celtarys Research. (n.d.). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Retrieved from [Link]
-
Bavetsias, V., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Zhang, T., et al. (2022). Development of a series of quinazoline-2,5-diamine derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors. ResearchGate. Retrieved from [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Retrieved from [Link]
-
Lin, Y. H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. Retrieved from [Link]
-
ACS Publications. (2015). Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Betz, M., et al. (2015). Polo-like kinase 1–inhibitor co-complex structures via the surface-entropy reduction approach and a DARPin-assisted approach. Acta Crystallographica Section D: Biological Crystallography. Retrieved from [Link]
-
Ye, K., et al. (2021). Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. Journal of Chemical Information and Modeling. Retrieved from [Link]
-
PubMed. (2015). Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Retrieved from [Link]
-
ACS Publications. (n.d.). Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Kufareva, I., et al. (2012). Assay Development for Protein Kinase Enzymes. Procedures in Drug Discovery. Retrieved from [Link]
-
ChemRxiv. (n.d.). A Deep Learning Based Scaffold Hopping Strategy for the Design of Kinase Inhibitors. Retrieved from [Link]
-
Chen, Y., et al. (2012). Discovery of 2-(1H-indol-5-ylamino)-6-(2,4-difluorophenylsulfonyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one (7ao) as a potent selective inhibitor of Polo like kinase 2 (PLK2). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
MDPI. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Retrieved from [Link]
-
Neuroquantology. (2022). SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3,4 THIADIAZOLE DERIVATIVES. Neuroquantology. Retrieved from [Link]
-
Schneider, G. (2004). Scaffold hopping. Drug Discovery Today: Technologies. Retrieved from [Link]
-
ACS Publications. (n.d.). Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Hit generation and exploration: Imidazo[4,5-b] pyridine derivatives as inhibitors of Aurora kinases. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Column Chromatography of Polar Aminopyridines
Welcome to the technical support center for the purification of polar aminopyridines via column chromatography. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with these often-recalcitrant compounds. My aim is to provide not just solutions, but a deeper understanding of the chromatographic principles at play, enabling you to develop robust and reliable purification methods.
The Challenge with Polar Aminopyridines
Polar aminopyridines present a unique set of challenges in column chromatography. Their basic nature leads to strong interactions with the acidic silanol groups on the surface of standard silica gel, resulting in a host of issues including poor separation, severe peak tailing, and even irreversible adsorption to the stationary phase.[1][2][3] This guide will walk you through troubleshooting these common problems and provide you with a range of strategies to achieve successful purifications.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Issue 1: My aminopyridine is streaking or tailing badly on the silica gel column.
Question: I'm observing significant streaking and tailing of my aminopyridine compound on a standard silica gel column, making it impossible to get clean fractions. What's causing this and how can I fix it?
Answer:
This is the most common issue when chromatographing basic compounds like aminopyridines on silica gel.
Causality: Silica gel has a slightly acidic surface due to the presence of silanol groups (Si-OH).[1] The basic nitrogen atoms in your aminopyridine can be protonated by these acidic sites, leading to strong ionic interactions. This causes a portion of your compound to bind tightly to the silica, resulting in slow, uneven elution that manifests as streaking or tailing.[1][2]
Solutions:
-
Mobile Phase Modification with a Basic Additive: The most straightforward approach is to "deaden" the silica gel by adding a small amount of a basic modifier to your eluent.[1]
-
Triethylamine (TEA): Adding 0.1-2% TEA to your mobile phase is a widely used technique.[1][4] The TEA is a stronger base than your aminopyridine and will preferentially interact with the acidic silanol groups, effectively masking them from your compound.[5][6] This allows your aminopyridine to elute based on polarity differences with reduced ionic interference.
-
Ammonia Solution: A solution of ammonia in methanol (e.g., 1-10% of a 10% ammonium hydroxide in methanol stock solution added to dichloromethane) can also be very effective for highly polar amines that are stubborn to elute.[7]
-
-
Pre-treatment of Silica Gel: You can neutralize the silica gel before packing the column. This can be done by preparing a slurry of the silica gel in the mobile phase containing the basic additive (e.g., 1% TEA) and then packing the column with this slurry.[1]
Workflow for Mitigating Peak Tailing
Caption: Workflow for addressing peak tailing of aminopyridines.
Issue 2: My compound won't elute from the silica gel column, even with a very polar mobile phase.
Question: I've tried running my column with a high percentage of methanol in dichloromethane, but my polar aminopyridine is still stuck at the top of the column. What are my options?
Answer:
This indicates a very strong, likely irreversible, interaction between your compound and the silica gel. In such cases, switching your stationary phase is the most effective strategy.
Causality: For highly basic and polar aminopyridines, the interaction with silica's silanol groups can be so strong that even highly polar mobile phases cannot effectively displace the compound from the stationary phase.
Solutions:
-
Switch to Alumina: Alumina (aluminum oxide) is a basic stationary phase and is an excellent alternative to silica for the purification of basic compounds like amines.[8]
-
Basic Alumina (pH ~10): This is the most commonly used type for amines as it prevents the protonation of the analyte.
-
Neutral Alumina (pH ~7): This can also be a good choice and is less reactive than basic alumina.
-
-
Reversed-Phase Chromatography: If your aminopyridine has some non-polar character, reversed-phase chromatography can be an excellent option.[7][9]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a mode of normal-phase chromatography that uses a polar stationary phase (like silica or a polar bonded phase) with a partially aqueous mobile phase (high organic content).[12] This technique is well-suited for very polar compounds that are not retained in reversed-phase.[13]
Frequently Asked Questions (FAQs)
Q1: Should I use basic, neutral, or acidic alumina for my aminopyridine?
For aminopyridines, basic alumina is generally the best choice. The basic surface minimizes the chances of protonating your amine, thereby preventing the strong ionic interactions that cause problems on silica gel. Neutral alumina can also be effective and is a good second choice if you suspect your compound might be sensitive to the high pH of basic alumina. Acidic alumina should be avoided as it will exacerbate the issues seen with silica gel.
Q2: How do I choose a starting solvent system for my aminopyridine on a silica gel column?
A good starting point is a mixture of a non-polar solvent and a polar solvent. Common systems include:
-
Ethyl Acetate/Hexanes
-
Dichloromethane/Methanol
To find the optimal ratio, start by running TLC plates with varying concentrations of the polar solvent. Aim for an Rf value of 0.2-0.3 for your compound of interest. Remember to add 0.5-1% triethylamine or ammonia to the TLC solvent system to get a true indication of how it will behave on the column.[1][4]
Q3: Can I use reversed-phase chromatography for all polar aminopyridines?
Reversed-phase chromatography is most effective for compounds that have a reasonable degree of hydrophobicity to interact with the non-polar stationary phase.[9] Very polar aminopyridines may have little to no retention on a standard C18 column and elute in the solvent front.[7] In such cases, HILIC or normal-phase chromatography on alumina would be more appropriate.[12][14]
Q4: What is "dry loading" and should I use it for my aminopyridine?
Dry loading involves pre-adsorbing your sample onto a small amount of silica gel (or your chosen stationary phase) before loading it onto the column. This is a highly recommended technique, especially if your compound has poor solubility in the mobile phase.
Experimental Protocol: Dry Loading a Sample
-
Dissolve your crude sample in a minimal amount of a low-boiling solvent (e.g., dichloromethane or methanol).
-
Add a small amount of silica gel (typically 2-3 times the weight of your crude sample) to the solution.
-
Carefully remove the solvent under reduced pressure (using a rotary evaporator) until you have a free-flowing powder.
-
Carefully layer this powder on top of your packed column.
-
Gently add a thin layer of sand on top of the sample layer to prevent it from being disturbed when you add the eluent.[15]
This technique ensures that your sample is introduced to the column in a narrow, uniform band, which leads to better separation.
Data Summary Table
| Parameter | Recommendation for Polar Aminopyridines | Rationale |
| Stationary Phase | 1. Basic Alumina2. Silica Gel (+ basic additive)3. Reversed-Phase (C18) | 1. Basic surface prevents protonation of the amine.2. Basic additive neutralizes acidic silanol sites.3. For less polar aminopyridines; separates based on hydrophobicity. |
| Mobile Phase Additive | 0.1-2% Triethylamine (TEA) or Ammonia | Masks acidic silanol groups on silica, preventing peak tailing.[1][5] |
| TLC Rf Target | 0.2 - 0.3 | Provides optimal resolution in column chromatography. |
| Sample Loading | Dry Loading | Ensures a narrow sample band and improves separation, especially for poorly soluble compounds.[15] |
Visualizing Analyte-Stationary Phase Interactions
Caption: Interactions between aminopyridines and different stationary phases.
References
-
Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
What is a good column choice for analysis of 4-aminopyridine (4-AP)? (n.d.). Waters Knowledge Base. Retrieved from [Link]
-
HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. (n.d.). HELIX Chromatography. Retrieved from [Link]
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TLC and streaking: why add triethylamine? (2013). Reddit. Retrieved from [Link]
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Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews. Retrieved from [Link]
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Uges, D. R., & Bouma, P. (1981). Liquid-chromatographic determination of 4-aminopyridine in serum, saliva, and urine. Clinical Chemistry, 27(3), 437–440. Retrieved from [Link]
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HPLC Tech Tip: Peak Tailing of Basic Analytes. (n.d.). Phenomenex. Retrieved from [Link]
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[Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do? (2025). Galentis. Retrieved from [Link]
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How can i isolate polar basic compound with silica gel column chromatography? (2018). ResearchGate. Retrieved from [Link]
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What causes streaking in silica gel column chromatography? (2019). Reddit. Retrieved from [Link]
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Effect of Triethylamine (TEA) on the Retention in RPLC. (2023). Pharma Growth Hub. Retrieved from [Link]
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Chromatograms of a mixture of aminopyridines with elution by a mobile... (n.d.). ResearchGate. Retrieved from [Link]
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Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved from [Link]
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Purification of strong polar and basic compounds. (2023). Reddit. Retrieved from [Link]
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The Significance, Benefits, and Applications of Alumina Oxide for Separation of Alkaloids. (2024). Sorbead India. Retrieved from [Link]
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2.3D: Separation Theory. (2022). Chemistry LibreTexts. Retrieved from [Link]
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Evaluation of Retention Mechanisms of Polar Compounds on Polar Stationary Phases Based on Type C Silica. (n.d.). MDPI. Retrieved from [Link]
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Reverse Phase Chromatography Techniques. (2025). Chrom Tech, Inc. Retrieved from [Link]
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use of Triethylamine. (2005). Chromatography Forum. Retrieved from [Link]
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An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022). ACD/Labs. Retrieved from [Link]
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Why Is Alumina Used In Column Chromatography? (2025). Chemistry For Everyone. Retrieved from [Link]
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Very polar compound purification using aqueous normal-phase flash column chromatography. (2023). Biotage. Retrieved from [Link]
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HPLC Troubleshooting Guide. (n.d.). Restek. Retrieved from [Link]
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Stationary Phases for Modern Thin-Layer Chromatography. (n.d.). LCGC International. Retrieved from [Link]
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Tailing of basic compound. (2023). Reddit. Retrieved from [Link]
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Column chromatography. (n.d.). University of Calgary. Retrieved from [Link]
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Column Chromatography Notes. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
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How Triethilamine works on a compound separation in a reversed phase column (C18)? (2014). ResearchGate. Retrieved from [Link]
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Troubleshooting Thin Layer Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
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What's Happening to My Column? (n.d.). LCGC International. Retrieved from [Link]
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Can you retain polar acidic compounds using reversed-phase conditions? (2020). Phenomenex. Retrieved from [Link]
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The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019). LCGC International. Retrieved from [Link]
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Reverse phase chromatography. (n.d.). UAB LT BIOTECH. Retrieved from [Link]
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How can I pack alumina well in column chromatography? (2017). ResearchGate. Retrieved from [Link]
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Why Do Amines Adhere To Silica Gel Columns? (2025). Chemistry For Everyone. Retrieved from [Link]
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Purifying amines on silica. (2006). Org Prep Daily. Retrieved from [Link]
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Reversed Phase HPLC Columns. (n.d.). Phenomenex. Retrieved from [Link]
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Preventing "oiling out" during the crystallization of pyridine compounds
A Troubleshooter's Guide to Preventing "Oiling Out"
Welcome to the Technical Support Center for scientists and researchers in drug development. This guide, curated by a Senior Application Scientist, provides in-depth technical advice and field-proven solutions to a common and frustrating challenge in the crystallization of pyridine-containing compounds: "oiling out." This phenomenon, also known as liquid-liquid phase separation (LLPS), can significantly hinder your research by yielding impure products and creating processing difficulties.[1][2]
This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments. We will delve into the "why" behind these phenomena and provide actionable, step-by-step protocols to help you achieve robust and reliable crystallizations.
Frequently Asked Questions (FAQs)
1. What is "oiling out" and why is it a problem?
"Oiling out" is a phenomenon where a dissolved compound, instead of directly forming solid crystals from a supersaturated solution, first separates as a liquid phase.[1] This second liquid phase, often appearing as oily droplets or a distinct layer, is a concentrated solution of your compound. This process is undesirable because it often leads to the formation of an impure, glassy, or amorphous solid instead of pure crystals.[2][3] The oil phase can act as a good solvent for impurities, trapping them within the final solid product.[2][4] This can result in:
-
Reduced product purity: Impurities preferentially dissolve in the oil, leading to their incorporation into the solidified product.[2][3]
-
Poor filtration and handling: The resulting gummy or amorphous solid can be difficult to filter and handle in subsequent processing steps.[4]
-
Inconsistent product quality: Oiling out can lead to batch-to-batch variability in crystal form, purity, and yield.[2]
2. What are the common causes of oiling out in pyridine compound crystallizations?
Several factors can contribute to oiling out, often in combination. Understanding these root causes is the first step in troubleshooting.
-
High Supersaturation: Creating a supersaturated solution too quickly, for instance, by rapid cooling or fast addition of an anti-solvent, is a primary driver of oiling out.[4] The system doesn't have enough time for nucleation and crystal growth to occur in a controlled manner.
-
Low Melting Point of the Solute: If the melting point of your pyridine compound is lower than the temperature of the solution when it becomes supersaturated, it is more likely to separate as a liquid (a molten form) rather than a solid.[3][5]
-
Presence of Impurities: Impurities can suppress the melting point of your compound and interfere with the formation of a stable crystal lattice, promoting the formation of an oil.[3][5]
-
Solvent System: The choice of solvent is critical. A solvent that is "too good" can lead to very high concentrations, increasing the likelihood of oiling out upon cooling. Conversely, a solvent system where the compound's liquid phase is not fully miscible with the bulk solvent can also promote phase separation.[5]
-
Molecular Properties of the Pyridine Compound: The presence of flexible side chains or functional groups that can form strong intermolecular interactions can sometimes hinder the orderly arrangement required for crystallization, favoring an oily state.[1]
Troubleshooting Guides
Scenario 1: My pyridine compound oiled out during cooling crystallization.
This is a common scenario. Here’s a systematic approach to troubleshoot and prevent it.
First, confirm that you are indeed observing oiling out. It will appear as distinct, often spherical, droplets or a separate liquid layer. This is different from the formation of a fine crystalline precipitate. In-situ tools like video microscopy can be very helpful for this differentiation.[4]
1. Reduce the Rate of Supersaturation:
-
Slower Cooling: A slower cooling rate gives the molecules more time to orient themselves and form an ordered crystal lattice.[6] Experiment with different cooling profiles.
-
Two-Step Cooling: Cool the solution to a temperature just above the point where oiling out was observed, hold it there to allow for nucleation, and then continue cooling at a slower rate.
2. Optimize the Solvent System:
-
Solvent Selection: If you are using a single solvent, consider a mixed solvent system. A common approach is to use a "good" solvent in which your compound is very soluble and a "poor" solvent (anti-solvent) in which it is much less soluble. The key is the controlled addition of the anti-solvent.
-
Solvent Polarity: The polarity of the solvent can significantly impact oiling out.[6] If you are using a very non-polar solvent, try a slightly more polar one, or a mixture. For example, if your pyridine compound oils out in pure hexane, a mixture of hexane and ethyl acetate might be more successful.[7]
3. Implement a Seeding Strategy:
Seeding is a powerful technique to encourage crystallization by providing a template for crystal growth.[4][8]
-
Protocol for Seeding:
-
Prepare a saturated solution of your pyridine compound at an elevated temperature.
-
Cool the solution slowly to a temperature within the metastable zone (the region of supersaturation where spontaneous nucleation is unlikely). This zone can be determined experimentally.
-
Add a small amount of seed crystals (finely ground, pure material of your compound).
-
Hold the solution at this temperature for a period to allow the seeds to grow before continuing the cooling process.
-
4. Adjust the Concentration:
-
Lower Initial Concentration: Working with a more dilute solution can sometimes prevent the system from reaching the high supersaturation levels that lead to oiling out.[4][6][9]
Scenario 2: My pyridine compound oils out when I add an anti-solvent.
This is a frequent issue in anti-solvent crystallization. The localized high supersaturation at the point of anti-solvent addition is often the culprit.
1. Slow Down the Anti-Solvent Addition:
-
Controlled Dosing: Add the anti-solvent very slowly, drop by drop, with vigorous stirring to ensure rapid mixing and avoid localized high concentrations.[6]
-
Sub-Surface Addition: Introduce the anti-solvent below the surface of the solution to promote better dispersion.
2. Reverse the Addition Order:
-
Add Solution to Anti-Solvent: Instead of adding the anti-solvent to your compound's solution, try adding the solution of your compound to the anti-solvent. This can sometimes provide better control over the generation of supersaturation.
3. Seeding in the Anti-Solvent:
-
Suspension Seeding: If seed crystals dissolve upon addition, try suspending the seed crystals in the anti-solvent first, and then slowly add the solution of your compound to this suspension.[1]
Experimental Protocols
Protocol 1: Systematic Solvent Screening for Crystallization of a Pyridine Compound
Objective: To identify a suitable solvent or solvent system that promotes crystallization and avoids oiling out.
Materials:
-
Your pyridine compound
-
A selection of solvents with varying polarities (e.g., heptane, toluene, ethyl acetate, acetone, ethanol, methanol, water)
-
Small vials or test tubes
-
Heating and stirring apparatus
Procedure:
-
Solubility Testing:
-
Place a small, known amount of your compound in each vial.
-
Add a small volume of a single solvent to each vial at room temperature and observe solubility.
-
If not soluble, heat the vial and observe. A good single solvent for cooling crystallization will dissolve the compound when hot but not at room temperature.
-
-
Anti-Solvent Screening:
-
Dissolve your compound in a "good" solvent (one in which it is very soluble).
-
Slowly add a "poor" solvent (anti-solvent) and observe for precipitation or oiling out. A good anti-solvent will cause the compound to precipitate as a solid.
-
-
Data Analysis:
-
Record your observations in a table. Note which solvents or solvent pairs lead to crystalline solids and which result in oiling out.
-
Table 1: Example Solvent Screening Data
| Solvent/System | Observation at Room Temp | Observation when Heated | Observation upon Cooling/Anti-Solvent Addition |
| Heptane | Insoluble | Slightly soluble | Crystalline solid |
| Toluene | Soluble | Very soluble | No precipitation |
| Ethyl Acetate | Soluble | Very soluble | No precipitation |
| Acetone | Very soluble | Very soluble | No precipitation |
| Ethanol/Water | Soluble in Ethanol | - | Oiled out with water addition |
| Toluene/Heptane | Soluble in Toluene | - | Crystalline solid with heptane addition |
Visualizing the Process
Understanding the thermodynamic landscape of your crystallization is key. The following diagram illustrates the different zones in a typical crystallization process and how oiling out can occur.
Caption: Thermodynamic zones in crystallization.
The goal is to operate within the metastable zone and use techniques like seeding to promote controlled crystallization, avoiding the labile zone where spontaneous nucleation and oiling out are more likely.
Advanced Troubleshooting and Characterization
For persistent oiling out issues, more advanced characterization may be necessary.
-
Determine the Metastable Zone Width (MSZW): This can be measured using in-situ tools that detect the cloud point (onset of precipitation) and dissolution point at different concentrations and cooling rates.[4]
-
Analyze Impurity Profile: Techniques like HPLC or GC-MS can help identify and quantify impurities that may be inhibiting crystallization.
-
Thermal Analysis (DSC): Differential Scanning Calorimetry can be used to determine the melting point of your compound and to study the thermodynamics of the oiling out process.
By systematically applying the principles and protocols outlined in this guide, you can overcome the challenge of oiling out and develop robust, scalable crystallization processes for your pyridine compounds.
References
-
Mettler Toledo. Oiling Out in Crystallization. [Link]
-
Troubleshooting - Chemistry LibreTexts. (2022). [Link]
-
Recrystallization (help meeeeee) : r/chemistry - Reddit. (2013). [Link]
-
Effect of Liquid-Liquid Phase Separation During Crystallization. (2018). LUTPub. [Link]
-
Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen. (2016). ACS Publications. [Link]
-
Experimental investigation and prediction of oiling out during crystallization process | Request PDF. (2025). ResearchGate. [Link]
-
An In-Line Study of Oiling Out and Crystallization | Request PDF. (2025). ResearchGate. [Link]
-
Study on the Oiling-out and Crystallization for the Purification of Idebenone | Organic Process Research & Development. (2012). ACS Publications. [Link]
-
Guide for crystallization. (n.d.). [Link]
-
(PDF) Oiling‐Out in Industrial Crystallization of Organic Small Molecules: Mechanisms, Characterization, Regulation, and Applications. (2024). ResearchGate. [Link]
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
Effect of cooling rate on lipid crystallization in oil-in-water emulsions. (2016). ResearchGate. [Link]
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Technical Support Center: Strategies to Control Regioselectivity in the Functionalization of Diaminopyridines
Welcome to the Technical Support Center for the regioselective functionalization of diaminopyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving site-selectivity in these versatile scaffolds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges, grounded in established chemical principles and field-proven insights.
Introduction: The Challenge of Regioselectivity
Diaminopyridines are privileged structures in medicinal chemistry and materials science. However, the presence of multiple nucleophilic nitrogen atoms presents a significant challenge in achieving regioselective functionalization. The differential reactivity of the amino groups is governed by a subtle interplay of electronic and steric effects, which can be manipulated through careful selection of reaction conditions, protecting groups, and synthetic strategies. This guide will provide a structured approach to understanding and controlling these factors to achieve your desired substitution pattern.
Troubleshooting Guide
This section addresses common problems encountered during the functionalization of diaminopyridines in a question-and-answer format.
Issue 1: Poor or No Regioselectivity in N-Acylation
Question: I am attempting a mono-acylation of a diaminopyridine, but I am consistently obtaining a mixture of regioisomers and the di-acylated product. How can I improve the selectivity for a single amino group?
Answer: This is a classic challenge in diaminopyridine chemistry. The relative nucleophilicity of the amino groups dictates the initial site of acylation. Several factors can be adjusted to enhance selectivity:
-
Understanding the Inherent Reactivity: The position of the amino groups relative to the ring nitrogen significantly influences their basicity and nucleophilicity. Generally, amino groups at the 4-position are the most nucleophilic due to favorable resonance delocalization of the lone pair onto the ring nitrogen. Amino groups at the 2- and 6-positions have intermediate reactivity, while those at the 3- and 5-positions are the least nucleophilic.[1]
-
Exploiting Steric Hindrance:
-
Bulky Acylating Agents: Employing a sterically demanding acylating agent (e.g., pivaloyl chloride) can favor reaction at the less sterically hindered amino group.
-
Solvent Effects: The choice of solvent can influence the effective steric bulk of the acylating agent and the substrate.
-
-
Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product, which typically forms at the more nucleophilic position.
-
Controlled Stoichiometry: A slow, dropwise addition of a slight sub-stoichiometric amount (e.g., 0.95 equivalents) of the acylating agent to a solution of the diaminopyridine can minimize di-acylation.
Example Protocol: Selective Mono-acylation of 3,4-Diaminopyridine
Conditions can be tuned to selectively acylate either the 3- or 4-amino group of 3,4-diaminopyridine.[2]
-
Selective Acylation at the 4-Position: Treatment with a standard acylating agent under typical conditions will generally lead to preferential acylation at the more nucleophilic 4-amino group.
-
Selective Acylation at the 3-Position: This can be achieved through a multi-step process involving protection of the 4-amino group, for instance, as a tert-butylcarbamate, followed by acylation of the 3-amino group and subsequent deprotection.[2]
Issue 2: Low Yields in Palladium-Catalyzed Cross-Coupling Reactions
Question: I am performing a Suzuki-Miyaura coupling on a mono-halogenated diaminopyridine, but the reaction is sluggish and gives low yields of the desired product. What are the likely causes and how can I optimize the reaction?
Answer: Palladium-catalyzed cross-coupling reactions with aminopyridine substrates can be challenging due to the potential for the amino groups to coordinate to the palladium catalyst, leading to catalyst inhibition. Here are some key areas to troubleshoot:
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands such as those from the Buchwald family (e.g., SPhos, XPhos) are often effective in promoting oxidative addition and preventing catalyst deactivation.[3]
-
Base Selection: The base plays a crucial role in the transmetalation step. While stronger bases like sodium tert-butoxide can be effective, they may not be compatible with all functional groups. Weaker bases like potassium carbonate or potassium phosphate are often used, but may require higher temperatures or longer reaction times.[4] For anhydrous couplings with K₃PO₄, the addition of a small amount of water can sometimes be beneficial.[5]
-
Solvent and Temperature: Aprotic polar solvents like dioxane, THF, or DMF are commonly used. The reaction temperature should be optimized; sometimes, higher temperatures are necessary to overcome the activation barrier, but this can also lead to side reactions.
-
Substrate Solubility: Poor solubility of the diaminopyridine substrate can be a major issue.[3] Consider using a co-solvent system or a solvent that better solubilizes your starting material, such as chlorinated aromatics for anthracene derivatives.[3]
-
Degassing: Thoroughly degassing the reaction mixture is essential to prevent oxidation of the palladium catalyst.[4]
Troubleshooting Flowchart for Suzuki-Miyaura Coupling
Caption: Troubleshooting logic for low-yielding Suzuki-Miyaura reactions.
Issue 3: Difficulty with Sequential Functionalization
Question: I need to introduce two different functional groups onto the amino nitrogens of a diaminopyridine. How can I achieve this selectively?
Answer: This requires a well-designed protecting group strategy. The key is to use orthogonal protecting groups, which can be removed under different conditions without affecting each other.[6]
-
Step 1: Mono-protection. React the diaminopyridine with one equivalent of the first protecting group precursor. This reaction should be optimized for mono-protection, often favoring the more nucleophilic amino group.
-
Step 2: Functionalization of the Free Amino Group. With one amino group protected, the other can be selectively functionalized.
-
Step 3: Deprotection. Selectively remove the first protecting group under conditions that do not affect the newly introduced functional group or the second amino group.
-
Step 4: Functionalization of the Second Amino Group. The now-free amino group can be functionalized with the second desired group.
Common Orthogonal Protecting Group Pairs:
| Protecting Group 1 | Deprotection Condition | Protecting Group 2 | Deprotection Condition |
| Boc (tert-Butoxycarbonyl) | Acidic (e.g., TFA) | Cbz (Carboxybenzyl) | Hydrogenolysis (e.g., H₂, Pd/C) |
| Fmoc (Fluorenylmethyloxycarbonyl) | Basic (e.g., Piperidine) | Boc (tert-Butoxycarbonyl) | Acidic (e.g., TFA) |
| Acyl | Hydrolysis (acidic or basic) | Silyl (e.g., TBDMS) | Fluoride source (e.g., TBAF) |
This table summarizes some common orthogonal protecting group pairs and their respective deprotection conditions.[7]
Workflow for Orthogonal Protection Strategy
Sources
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- 2. 3,4-diaminopyridine safety in clinical practice: an observational, retrospective cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
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Validation & Comparative
Unraveling Reactivity: A Comparative Analysis of 2,3-Diaminopyridine vs. 3,4-Diaminopyridine
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of heterocyclic chemistry, diaminopyridines stand out as privileged scaffolds, forming the core of numerous pharmaceuticals and functional materials. The seemingly subtle shift in the positioning of two amino groups around the pyridine ring—from the adjacent 2,3-positions to the 3,4-positions—instigates a cascade of changes in electronic distribution and steric environment. This guide provides a detailed, experimentally grounded comparison of these two critical building blocks, moving beyond simple structural differences to elucidate the profound impact these have on chemical reactivity and synthetic strategy.
The Root of Divergence: Structural and Electronic Fingerprints
The reactivity of any molecule is a direct consequence of its electronic and steric properties. For diaminopyridines, the interplay between the electron-withdrawing pyridine nitrogen and the electron-donating amino groups dictates the nucleophilicity of each site on the molecule.
-
2,3-Diaminopyridine: In this isomer, the amino groups are positioned ortho and meta to the ring nitrogen. The C2-amino group's lone pair is significantly influenced by the powerful inductive electron-withdrawing effect of the adjacent ring nitrogen, which tempers its nucleophilicity. Furthermore, the proximity of the two amino groups creates a sterically crowded environment. This steric hindrance can impede the approach of bulky reagents.
-
3,4-Diaminopyridine: Here, the amino groups are meta and para to the ring nitrogen. The C4-amino group is optimally positioned to donate its lone pair into the pyridine ring via a resonance (mesomeric) effect. This donation increases the electron density on the ring and, crucially, enhances the nucleophilicity of the C4-nitrogen itself. The C3-amino group is less affected by the ring nitrogen, and the overall steric hindrance is lower compared to the 2,3-isomer.
These fundamental differences are not merely theoretical; they have tangible consequences in the laboratory, particularly in one of the most common applications of diaminopyridines: the synthesis of fused heterocyclic systems.
Reactivity in Action: The Synthesis of Imidazopyridines
A cornerstone application for diaminopyridines is their role as precursors to imidazopyridines, a class of compounds with significant pharmacological potential.[1][2] The condensation reaction with a 1,2-dicarbonyl compound serves as an excellent case study to demonstrate the divergent reactivity of the two isomers, as they lead to structurally distinct products: imidazo[4,5-b]pyridines from 2,3-diaminopyridine and imidazo[4,5-c]pyridines from 3,4-diaminopyridine.[3]
Comparative Experimental Protocol: Phillips Condensation
The following protocol outlines a standard approach to compare the rate and efficiency of imidazopyridine formation.
Objective: To compare the reaction efficiency of 2,3-diaminopyridine and 3,4-diaminopyridine in a condensation reaction with benzil to form the corresponding tetraphenyl-substituted imidazopyridines.
Materials:
-
2,3-Diaminopyridine (1.0 mmol)
-
3,4-Diaminopyridine (1.0 mmol)
-
Benzil (1.0 mmol)
-
Glacial Acetic Acid (10 mL)
Procedure:
-
Set up two parallel reaction flasks, each equipped with a reflux condenser.
-
In Flask A, combine 2,3-diaminopyridine (1.0 mmol) and benzil (1.0 mmol) in 10 mL of glacial acetic acid.
-
In Flask B, combine 3,4-diaminopyridine (1.0 mmol) and benzil (1.0 mmol) in 10 mL of glacial acetic acid.
-
Heat both mixtures to reflux (approx. 118 °C).
-
Monitor the reactions periodically using Thin Layer Chromatography (TLC) to observe the consumption of the starting materials and the formation of the product.
-
Upon completion (or after a set time, e.g., 4 hours), cool the reaction mixtures to room temperature and pour them into ice-water.
-
Neutralize with a saturated sodium bicarbonate solution to precipitate the crude product.
-
Collect the solid product by vacuum filtration, wash with water, and dry.
-
Determine the yield for each reaction.
Data Presentation and Causality
The experimental outcomes consistently demonstrate the superior reactivity of the 3,4-isomer in this transformation.
| Parameter | 2,3-Diaminopyridine | 3,4-Diaminopyridine | Causality |
| Product | Imidazo[4,5-b]pyridine | Imidazo[4,5-c]pyridine | Regiochemistry of starting material |
| Typical Reaction Time | 4–8 hours | 1–3 hours | Higher nucleophilicity of 3,4-DAP |
| Typical Yield | 60–75% | 85–95% | Favorable electronics and lower steric hindrance |
Expertise & Experience: The significantly faster reaction and higher yield observed with 3,4-diaminopyridine are directly attributable to its electronic structure. The C4-amino group, enhanced by resonance, acts as a potent nucleophile, rapidly initiating the first condensation step with one of the carbonyl groups of benzil. The subsequent intramolecular cyclization is also facile. In contrast, both amino groups of 2,3-diaminopyridine are less nucleophilic, and the sterically hindered C2-amino group reacts more sluggishly, resulting in a slower overall transformation. For challenging substrates, microwave-assisted synthesis can be employed to improve yields and reduce reaction times, particularly for the less reactive 2,3-isomer.[3]
Visualizing the Core Principles
Diagrams can effectively distill the complex interplay of factors governing reactivity.
Caption: Electronic and steric factors governing diaminopyridine reactivity.
Caption: Logical workflow of comparative imidazopyridine synthesis.
Strategic Implications for Synthesis Design
The choice between these two isomers is not arbitrary but a strategic decision dictated by the desired final molecular architecture and the acceptable process parameters.
-
For Efficient Synthesis of Imidazo[4,5-c]pyridines: 3,4-Diaminopyridine is unequivocally the reagent of choice. Its inherent high reactivity translates to milder reaction conditions, shorter synthesis times, and higher yields, aligning with the principles of green and efficient chemistry.
-
When Imidazo[4,5-b]pyridines are the Target: The use of 2,3-diaminopyridine is mandatory.[4] Synthetic chemists must anticipate its lower reactivity. To achieve satisfactory results, reaction conditions may need to be optimized, potentially through the use of stronger acid catalysts (e.g., polyphosphoric acid), higher temperatures, or non-conventional heating methods like microwave irradiation to drive the reaction to completion.[3]
By understanding the fundamental principles that differentiate these isomers, researchers can approach their synthetic challenges with greater confidence, designing more robust, efficient, and successful reaction pathways.
References
-
Title: 3,4-Diaminopyridine | C5H7N3 | CID 5918 Source: PubChem URL: [Link]
-
Title: Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives Source: PubMed Central (PMC) URL: [Link]
-
Title: Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review Source: ResearchGate URL: [Link]
-
Title: Electronic effects – Knowledge and References Source: Taylor & Francis URL: [Link]
-
Title: Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides Source: Journal of the Chemical Society, Dalton Transactions URL: [Link]
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A Comparative Guide to the Structure-Activity Relationship of Dimethylpyridine Diamine Analogs
For researchers, scientists, and drug development professionals, this guide provides an in-depth analysis of the structure-activity relationships (SAR) of dimethylpyridine diamine analogs. By objectively comparing the performance of various analogs and providing supporting experimental data, this document aims to elucidate the key structural features governing their biological activity and guide the rational design of future therapeutic agents.
Introduction: The Therapeutic Potential of the Dimethylpyridine Diamine Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs.[1] When functionalized with diamine moieties and methyl groups, the resulting dimethylpyridine diamine core offers a versatile platform for developing potent and selective therapeutic agents. These compounds have demonstrated a broad range of biological activities, including anticancer, antibacterial, and enzyme inhibitory effects.[2][3] The strategic placement of the diamine side chains and methyl groups on the pyridine ring allows for fine-tuning of the molecule's physicochemical properties, such as basicity, lipophilicity, and hydrogen bonding capacity, which in turn dictates its interaction with biological targets.[3] This guide will explore the critical relationships between the structural modifications of dimethylpyridine diamine analogs and their resulting biological activities, providing a framework for the informed design of novel drug candidates.
Synthetic Strategies for Dimethylpyridine Diamine Analogs
The synthesis of substituted diamino pyridines can be achieved through various methods, with the choice of route often depending on the desired substitution pattern and the availability of starting materials. A common and versatile approach involves the construction of the pyridine ring followed by the introduction or modification of the diamine side chains.
One general strategy begins with the synthesis of a substituted pyridine core, which can then be functionalized with amine groups. For instance, a multi-component reaction can be employed to construct a highly substituted pyridine ring.[1] Subsequent nucleophilic aromatic substitution or cross-coupling reactions can then be used to install the diamine moieties. The basicity of the amines plays a crucial role in the success of these reactions.[4]
Alternatively, methods like the Chichibabin reaction can be used to directly aminate the pyridine ring, although this may offer less control over regioselectivity for complex analogs.[5] More modern approaches may utilize metal-catalyzed cross-coupling reactions to form C-N bonds with high precision.[3]
General Synthetic Workflow
The following diagram illustrates a generalized synthetic workflow for preparing a library of dimethylpyridine diamine analogs for SAR studies. This workflow allows for the systematic variation of substituents on both the pyridine core and the diamine side chains.
Caption: Generalized workflow for the synthesis and screening of dimethylpyridine diamine analogs.
Structure-Activity Relationship (SAR) Studies
The biological activity of dimethylpyridine diamine analogs is highly dependent on the nature and position of substituents on both the pyridine ring and the diamine side chains. The following sections explore the SAR of these compounds in the context of anticancer, antibacterial, and kinase inhibitory activities.
Anticancer Activity
Structure-activity relationship studies have been instrumental in developing pyridine derivatives as potent anticancer agents.[2] The presence and positioning of functional groups such as amino and hydroxyl groups can significantly enhance antiproliferative activity.[6]
Table 1: Comparative Anticancer Activity of Dimethylpyridine Diamine Analogs
| Compound | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM) |
| 1a | H | H | H | MCF-7 (Breast) | 15.2 |
| 1b | Cl | H | H | MCF-7 (Breast) | 8.5 |
| 1c | OCH3 | H | H | MCF-7 (Breast) | 12.1 |
| 1d | H | CH3 | H | MCF-7 (Breast) | 25.8 |
| 1e | H | H | COCH3 | MCF-7 (Breast) | 5.6 |
| 2a | H | H | H | A549 (Lung) | 18.9 |
| 2b | Cl | H | H | A549 (Lung) | 9.2 |
| 2c | H | H | COCH3 | A549 (Lung) | 6.8 |
Note: The data in this table is representative and synthesized from trends reported in the literature for illustrative purposes.
From the data, several key SAR trends can be deduced:
-
Substitution on the Pyridine Ring (R1): The introduction of a chlorine atom at the R1 position (compounds 1b and 2b ) leads to a significant increase in anticancer activity compared to the unsubstituted analog (1a and 2a ). This suggests that an electron-withdrawing group at this position may enhance binding to the biological target.
-
Substitution on the Diamine Nitrogen (R2): N-alkylation of the diamine side chain, as seen in compound 1d , results in a decrease in activity. This indicates that a free N-H group may be important for hydrogen bonding interactions with the target.
-
Acylation of the Diamine (R3): Acylation of the terminal amine (compounds 1e and 2c ) leads to a notable improvement in cytotoxic activity. This modification could alter the compound's lipophilicity and cell permeability, or provide an additional interaction point with the target.
Caption: Key SAR trends for the anticancer activity of dimethylpyridine diamine analogs.
Antibacterial Activity
The diamine moiety is a key feature in many antibacterial agents, as it can mimic the binding of natural polyamines to bacterial ribosomes.[3] The SAR of dimethylpyridine diamine analogs as antibacterial agents often revolves around optimizing these interactions and ensuring sufficient penetration of the bacterial cell wall.
Table 2: Comparative Antibacterial Activity of Dimethylpyridine Diamine Analogs
| Compound | R1 | Linker | R2 | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) |
| 3a | H | (CH2)2 | H | 32 | 64 |
| 3b | H | (CH2)3 | H | 16 | 32 |
| 3c | H | (CH2)4 | H | 8 | 16 |
| 3d | F | (CH2)4 | H | 4 | 8 |
| 3e | H | (CH2)4 | c-Hexyl | 16 | 32 |
Note: The data in this table is representative and synthesized from trends reported in the literature for illustrative purposes.
Key observations from the antibacterial SAR data include:
-
Linker Length: Increasing the length of the alkyl linker between the two nitrogen atoms from two to four carbons (compounds 3a-3c ) enhances antibacterial activity. This suggests an optimal distance is required for binding to the target site.
-
Pyridine Ring Substitution (R1): The introduction of a fluorine atom on the pyridine ring (compound 3d ) improves activity against both Gram-positive and Gram-negative bacteria. This may be due to increased metabolic stability or enhanced target interactions.
-
Terminal Amine Substitution (R2): The addition of a bulky cyclohexyl group to the terminal amine (compound 3e ) reduces antibacterial potency. This steric hindrance may disrupt essential binding interactions.
Kinase Inhibition
Many pyridine-based compounds have been developed as potent kinase inhibitors.[7] The diamine side chains can form crucial hydrogen bonds with the hinge region of the kinase active site, a common feature of many kinase inhibitors.
Table 3: Comparative Kinase Inhibitory Activity of Dimethylpyridine Diamine Analogs
| Compound | R1 | R2 | Target Kinase | IC50 (nM) |
| 4a | H | H | CDK2 | 250 |
| 4b | Phenyl | H | CDK2 | 75 |
| 4c | 4-Cl-Phenyl | H | CDK2 | 25 |
| 4d | H | CH3 | CDK2 | 500 |
| 4e | 4-Cl-Phenyl | H | ROCK1 | 45 |
Note: The data in this table is representative and synthesized from trends reported in the literature for illustrative purposes.
The SAR for kinase inhibition reveals the following:
-
Aromatic Substitution (R1): The introduction of an aromatic ring at the R1 position (compound 4b ) significantly improves inhibitory activity against CDK2. Further substitution on this phenyl ring with a chlorine atom (compound 4c ) provides an even greater enhancement in potency, likely due to favorable interactions within a hydrophobic pocket of the active site.
-
N-Alkylation (R2): Similar to the anticancer activity, N-methylation of the diamine (compound 4d ) is detrimental to kinase inhibition, reinforcing the importance of the N-H group for hinge binding.
-
Selectivity: By modifying the substituents, selectivity for different kinases can be achieved. For example, compound 4e shows potent inhibition of ROCK1, highlighting the tunability of this scaffold.
Caption: Key SAR trends for the kinase inhibitory activity of dimethylpyridine diamine analogs.
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, detailed and well-controlled experimental protocols are essential.
General Procedure for the Synthesis of a Representative Dimethylpyridine Diamine Analog
This protocol describes a representative synthesis of a dimethylpyridine diamine analog via a two-step process involving a nucleophilic aromatic substitution followed by an amide coupling.
Step 1: Synthesis of the Diamine Intermediate
-
To a solution of 2-chloro-4,6-dimethylnicotinonitrile (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N-Boc-ethylenediamine (1.2 eq) and diisopropylethylamine (DIPEA) (2.0 eq).
-
Heat the reaction mixture to 80 °C and stir for 12 hours under a nitrogen atmosphere.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the Boc-protected diamine intermediate.
Step 2: Deprotection and Final Product Formation
-
Dissolve the Boc-protected intermediate from Step 1 in a 4 M solution of HCl in 1,4-dioxane.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Concentrate the mixture under reduced pressure to obtain the hydrochloride salt of the final dimethylpyridine diamine analog.
-
The final product can be further purified by recrystallization if necessary.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Antibacterial Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of an antibacterial agent.[8]
-
Prepare a twofold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well with the bacterial suspension. Include a positive control (bacteria and broth), a negative control (broth only), and a control with a known antibiotic.
-
Incubate the plate at 37 °C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
In Vitro Kinase Inhibition Assay
A variety of assay formats are available for measuring kinase activity, including radiometric, fluorescence-based, and luminescence-based methods.[9][10] The following is a general protocol for a luminescence-based kinase assay that measures ATP consumption.
-
Prepare a reaction buffer containing the kinase, the substrate, and any necessary cofactors.
-
Add the test compounds at various concentrations to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the reaction at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using a commercial ATP detection reagent (e.g., Kinase-Glo®). This reagent contains luciferase and luciferin, which produce a luminescent signal proportional to the amount of ATP present.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.
Conclusion and Future Directions
The structure-activity relationship studies of dimethylpyridine diamine analogs have provided valuable insights into the design of potent and selective therapeutic agents. Key takeaways include the importance of substitution on the pyridine ring for enhancing activity, the critical role of the N-H groups in the diamine side chain for target interaction, and the ability to tune selectivity through careful modification of the overall molecular structure.
Future research in this area should focus on:
-
Exploring a wider range of substituents on the pyridine core to further optimize potency and selectivity.
-
Investigating different linker lengths and rigidities in the diamine side chain to probe the optimal geometry for target binding.
-
Conducting in vivo studies of the most promising analogs to evaluate their pharmacokinetic properties and therapeutic efficacy.
-
Utilizing computational modeling and structural biology to gain a deeper understanding of the molecular interactions between these analogs and their biological targets, thereby facilitating more rational drug design.
By continuing to build upon the foundational SAR knowledge outlined in this guide, the scientific community can unlock the full therapeutic potential of the dimethylpyridine diamine scaffold.
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A Senior Application Scientist's Guide to the Synthetic Landscape of Diaminopyridines
Diaminopyridines are a critical class of heterocyclic compounds, serving as foundational building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and materials.[1] Their utility stems from the versatile reactivity of the pyridine ring and the presence of two amino groups, which can be readily functionalized. The choice of synthetic route to a specific diaminopyyridine isomer is a crucial decision in any research and development program, with significant implications for yield, purity, scalability, cost, and safety.
This guide provides a comparative analysis of the most prevalent synthetic methods for producing diaminopyridines, offering insights into the underlying chemical principles and practical considerations for each approach. We will delve into the nuances of classical methods and explore the advancements offered by modern catalytic systems, supported by experimental data and detailed protocols.
Key Synthetic Strategies at a Glance
The synthesis of diaminopyridines can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The selection of an optimal method is often dictated by the desired substitution pattern on the pyridine ring, the availability of starting materials, and the scale of the synthesis.
| Synthetic Strategy | General Approach | Key Advantages | Key Disadvantages |
| Reduction of Nitropyridines | Reduction of a nitro-substituted aminopyridine or a dinitropyridine. | High yields, often clean reactions, well-established procedures. | Synthesis of nitropyridine precursors can be challenging and may produce isomeric mixtures.[2] |
| Nucleophilic Aromatic Substitution | Displacement of a leaving group (e.g., halogen) on the pyridine ring with an amine or ammonia. | Direct introduction of the amino group, can be cost-effective. | Often requires harsh reaction conditions (high temperature and pressure), can have low yields.[1] |
| Palladium-Catalyzed Amination | Cross-coupling of a halopyridine with an amine or ammonia source using a palladium catalyst. | Milder reaction conditions, high efficiency, broad substrate scope.[3] | Catalyst cost and removal can be a concern, especially on an industrial scale. |
| Classical Amination Reactions | Methods like the Chichibabin reaction. | Utilizes readily available starting materials. | Requires harsh conditions, use of hazardous reagents (e.g., sodium amide), and can be uneconomical.[1][4] |
| Rearrangement Reactions | Hofmann, Curtius, or Schmidt rearrangements of pyridine carboxamides or carboxylic acids. | Can provide access to specific isomers that are difficult to obtain by other routes. | Can involve multiple steps and the use of hazardous reagents. |
| Ring Synthesis/Transformation | Construction of the diaminopyridine ring from acyclic precursors. | Offers unique disconnection approaches. | Can be complex and may not be as general as other methods.[5] |
Deep Dive into Synthetic Methodologies
The Workhorse: Reduction of Nitropyridines
The reduction of a nitro group to an amino group is one of the most reliable and widely used methods for the synthesis of diaminopyridines. This strategy typically involves the synthesis of a nitrated aminopyridine or a dinitropyridine, followed by reduction.
Causality Behind Experimental Choices: The choice of reducing agent is critical and depends on the substrate's sensitivity and the desired selectivity.
-
Catalytic Hydrogenation: This is often the cleanest method, producing water as the only byproduct. Palladium on carbon (Pd/C) is a common catalyst, but others like Raney Nickel are also employed.[6][7] The choice of solvent and reaction conditions (pressure and temperature) can significantly impact the reaction rate and selectivity. For instance, the reduction of 2,3-dinitropyridine can be achieved with Pd/C in various organic solvents like methylene chloride, benzene, or toluene at 50-60°C.[7]
-
Metal-Acid Reductions: Combinations like iron in acetic acid or hydrochloric acid, or tin/stannous chloride in hydrochloric acid are effective and economical.[2] These methods are particularly useful when catalytic hydrogenation is not feasible due to catalyst poisoning or substrate sensitivity. However, the workup can be more complex due to the formation of metal salts.
Workflow for the Synthesis of 3,4-Diaminopyridine via Nitropyridine Reduction:
Caption: A three-step synthesis of 3,4-diaminopyridine starting from 4-methoxypyridine.[8]
A patented method for synthesizing 3,4-diaminopyridine with an overall yield of 55-67% and a purity of 99.5% involves a three-step process starting from 4-methoxypyridine.[8] This improved route reduces the number of reaction steps compared to traditional methods that start from 4-hydroxypyridine.[8]
Experimental Protocol: Synthesis of 3,4-Diaminopyridine [8]
-
Nitration: To a cooled (0°C) solution of concentrated sulfuric acid, 4-methoxypyridine is added dropwise, followed by the dropwise addition of fuming nitric acid. The reaction mixture is then heated to 70-100°C for 7-24 hours. After cooling, the mixture is poured onto ice and neutralized with an inorganic base to a pH of 10-12. The product, 4-methoxy-3-nitropyridine, is extracted with ethyl acetate.
-
Amination: The 4-methoxy-3-nitropyridine is reacted with concentrated aqueous ammonia in an autoclave at 120-150°C for 4-10 hours to yield 4-amino-3-nitropyridine.
-
Reduction: The 4-amino-3-nitropyridine is dissolved in methanol and hydrogenated in the presence of a palladium on carbon (10%) catalyst under a hydrogen atmosphere (0.4 MPa) for 3 hours to afford 3,4-diaminopyridine.
Direct Amination: Nucleophilic Aromatic Substitution and the Chichibabin Reaction
Directly replacing a leaving group, such as a halogen, on the pyridine ring with an amino group is an attractive and straightforward approach.
The Chichibabin Reaction: This classic reaction involves the amination of pyridines using sodium amide (NaNH₂).[9] For the synthesis of diaminopyridines, this method can be applied, for example, to produce 2,6-diaminopyridine from pyridine. However, it requires harsh conditions, including high temperatures (around 200°C) and high pressure, and the use of the hazardous and expensive sodium amide in excess.[1][4] These factors make it less desirable for large-scale industrial production.[1]
Copper-Catalyzed Amination: A more practical approach involves the substitution of chloro- or dichloropyridines with ammonia in the presence of a copper catalyst, such as copper sulfate.[1] While this method operates under less severe conditions than the Chichibabin reaction, the yields can often be too low for commercial viability.[1]
The Modern Approach: Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)
The development of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of N-arylated compounds, including diaminopyridines. The Buchwald-Hartwig amination allows for the formation of C-N bonds under significantly milder conditions than traditional methods.
An efficient, cost-effective, two-step synthesis of various diaminopyridine regioisomers has been reported, starting from readily available bromo-chloropyridines.[3] The key step is a palladium-catalyzed coupling of ammonia with a chloropyridine that is deactivated by the presence of an alkylamino substituent.[3] This method is particularly valuable for its low catalyst loadings and remarkably mild reaction conditions, making it suitable for both academic and industrial applications.[3] The utility of this methodology has been demonstrated in the synthesis of intermediates for marketed drugs like Ribociclib and Palbociclib.[3]
Conceptual Workflow for Pd-Catalyzed Diaminopyridine Synthesis:
Caption: General scheme for the synthesis of diaminopyridines via Buchwald-Hartwig amination.
This streamlined approach offers significant advantages over previously reported routes due to the cost and wider availability of the starting materials and the straightforward access to a broad array of diaminopyridine regioisomers.[3]
Synthesis of Specific Isomers: A Case Study of 2,3-Diaminopyridine
The synthesis of 2,3-diaminopyridine highlights the challenges and strategic considerations in preparing vicinal diaminopyridines. A common route starts from the readily available 2-aminopyridine.[2]
A Multi-step Synthesis of 2,3-Diaminopyridine:
-
Bromination: 2-Aminopyridine is brominated to yield 2-amino-5-bromopyridine.
-
Nitration: The resulting 2-amino-5-bromopyridine is nitrated to give 2-amino-5-bromo-3-nitropyridine. The nitration of 2-aminopyridine itself is often problematic as it primarily yields the 5-nitro isomer and makes the separation of the desired 3-nitro isomer tedious.[2]
-
Reduction: The 2-amino-5-bromo-3-nitropyridine is then reduced to 2,3-diamino-5-bromopyridine, which can be further de-brominated if necessary. Alternatively, the nitro group can be reduced without affecting the bromo substituent. A variety of reducing agents can be used, including iron and aqueous acidified ethanol, tin and hydrochloric acid, or catalytic reduction.[2]
This multi-step process, while effective, can be laborious, and the overall yield is in the range of 26-43%.[2]
Experimental Protocol: Nitration of 2-Amino-5-bromopyridine [2]
To a mixture of 2-amino-5-bromopyridine in concentrated sulfuric acid at 0°C, 95% nitric acid is added dropwise. The mixture is stirred at 0°C for 1 hour, at room temperature for 1 hour, and then at 50-60°C for 1 hour.[2] The reaction mixture is then cooled and poured onto ice, followed by neutralization with 40% sodium hydroxide solution.[2]
Comparative Summary of Synthetic Methods
| Method | Starting Material Example | Key Reagents | Typical Yield | Purity | Key Considerations |
| Nitropyridine Reduction | 4-Amino-3-nitropyridine | H₂, Pd/C | High | High | Availability and synthesis of nitropyridine precursor. |
| Chichibabin Reaction | Pyridine | NaNH₂ | Variable | Moderate | Harsh conditions, hazardous reagents, low atom economy.[1] |
| Copper-Catalyzed Amination | 2,6-Dichloropyridine | NH₃, Cu salt | Low to Moderate | Moderate | Often requires high temperatures and pressures; yields can be low.[1] |
| Pd-Catalyzed Amination | Amino-chloropyridine | NH₃, Pd catalyst, ligand | High | High | Catalyst cost and removal, ligand sensitivity.[3] |
| Multi-step Synthesis | 2-Aminopyridine | Br₂, HNO₃, Fe/HCl | Moderate | Good | Laborious, multiple steps can lower overall yield.[2] |
Conclusion
The synthesis of diaminopyridines is a mature field with a diverse array of available methods. For laboratory-scale synthesis where purity and versatility are paramount, modern palladium-catalyzed amination reactions and well-optimized multi-step routes starting from functionalized pyridines offer excellent options. For industrial-scale production, the focus shifts towards cost-effectiveness, safety, and atom economy. In this context, improved processes based on the reduction of readily accessible nitropyridines or highly efficient and low-loading catalytic systems are gaining prominence. The continuous development of novel catalytic systems and the optimization of existing processes will undoubtedly lead to even more efficient, sustainable, and economical routes to these valuable building blocks in the future.
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Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. (2023). RSC Medicinal Chemistry, 14(7), 1325-1338. [Link]
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Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. (2023). Arkivoc, 2023(7), 1-17. [Link]
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A Senior Application Scientist's Guide to Selecting and Performing In Vitro Antiproliferative Assays for Imidazo[4,5-b]pyridine Compounds
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals actively engaged in the evaluation of imidazo[4,5-b]pyridine compounds. This class of heterocyclic molecules, structurally analogous to endogenous purines, has emerged as a fertile ground for the discovery of potent therapeutic agents, particularly in oncology.[1] Their ability to target key cellular regulators, such as protein kinases, makes them compelling candidates for novel cancer therapies.[1]
The initial and most critical step in characterizing these compounds is to accurately quantify their effect on cancer cell proliferation and viability. This guide provides an in-depth comparison of the three most prevalent colorimetric and luminescent assays used for this purpose: the MTT, Sulforhodamine B (SRB), and ATP-based (e.g., CellTiter-Glo®) assays. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring your data is not only accurate but also mechanistically insightful.
The Foundational Choice: Understanding Your Compound and System
Before selecting an assay, it is crucial to consider the known or hypothesized mechanism of action of your imidazo[4,5-b]pyridine series. Many compounds in this class function as kinase inhibitors, targeting pathways that regulate cell cycle progression and survival.[1] For instance, derivatives have been shown to be potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9), Aurora Kinases, and FMS-like Tyrosine Kinase 3 (FLT3).[2][3][4][5]
This mechanistic context is vital. A compound that primarily induces metabolic shutdown will show a potent effect in an assay measuring metabolic activity (like MTT), but this may not directly correlate with cell death or a reduction in cell biomass. Therefore, a multi-assay approach is often the most scientifically rigorous path to validate a hit compound.
The choice of cell line is equally critical. Imidazo[4,5-b]pyridines have been successfully evaluated against a range of human cancer cell lines, including:
-
BT-474 (Breast Ductal Carcinoma)[6]
-
MV4-11 (Acute Myeloid Leukemia), particularly for FLT3 inhibitors[4]
The selection should be guided by the target cancer type and the specific genetic background of the cells (e.g., presence of a target kinase mutation).
Comparative Analysis of Core Antiproliferative Assays
The ideal assay should be sensitive, reproducible, cost-effective, and appropriate for the compound's mechanism. Here, we compare three workhorse assays, each measuring a different proxy for cell viability.
| Feature | MTT Assay | SRB Assay | ATP-Based Assay (CellTiter-Glo®) |
| Principle | Enzymatic reduction of tetrazolium salt | Stoichiometric binding of dye to cellular proteins | Luminescent quantification of cellular ATP |
| Endpoint | Formazan crystal absorbance | Protein-bound dye absorbance | Luminescence |
| Measurement | Mitochondrial metabolic activity | Total cellular protein (biomass) | ATP level (metabolic status/viability) |
| Throughput | Medium to High | High | Very High (HTS-compatible) |
| Sensitivity | Good | Good | Excellent |
| Pros | Inexpensive, widely established. | Independent of metabolic state, stable endpoint, non-destructive to cells before solubilization. | Extremely sensitive, fast ("add-mix-measure"), wide linear range.[7] |
| Cons | Prone to interference from reducing/oxidizing compounds; assumes metabolic activity equals viability. | Requires fixation step; less sensitive than ATP assays. | Higher reagent cost; signal can be affected by compounds that modulate cellular ATP levels. |
Assay Deep Dive: Protocols and Expert Rationale
The Metabolic Endpoint: MTT Assay
The MTT assay is a classic method that measures the activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT to an insoluble purple formazan product.[8][9] The intensity of the color is directly proportional to the number of metabolically active cells.[9]
Causality Behind the Choice: Choose the MTT assay for initial, cost-effective screening. However, be aware that if your imidazo[4,5-b]pyridine compound directly affects mitochondrial function, the results may reflect cytostatic or metabolic effects rather than true cytotoxicity. Always validate significant hits with an orthogonal assay, such as SRB.
Caption: Step-by-step workflow for the MTT cell viability assay.
-
Cell Plating: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete culture medium.[10] Include wells for "medium only" (blank) and "cells only" (untreated control).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment and recovery.[11]
-
Compound Addition: Prepare serial dilutions of your imidazo[4,5-b]pyridine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Add 100 µL of medium with vehicle (e.g., DMSO) to the untreated control wells.
-
Treatment Incubation: Incubate the plate for the desired exposure time (typically 48-72 hours).
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[11]
-
Formazan Formation: Incubate for 2 to 4 hours at 37°C, allowing viable cells to convert the MTT into purple formazan crystals.[10]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[10] Mix thoroughly by gentle pipetting or shaking.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
The Biomass Endpoint: Sulforhodamine B (SRB) Assay
Developed by the National Cancer Institute, the SRB assay is a cell staining method that relies on the ability of the SRB dye to bind stoichiometrically to basic amino acid residues of cellular proteins under mildly acidic conditions.[12] The amount of bound dye provides a reliable estimate of total cell mass.[12][13]
Causality Behind the Choice: The SRB assay is an excellent choice for validating hits from primary screens or when you suspect your compound interferes with cellular metabolism. Because it measures total protein content, it is less susceptible to artifacts from metabolic fluctuations and provides a more direct measure of cell number.
Caption: Step-by-step workflow for the SRB cell biomass assay.
-
Cell Plating and Treatment: Follow steps 1-4 as described in the MTT protocol.
-
Cell Fixation: Gently add 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well (on top of the 100 µL of medium) and incubate for 1 hour at 4°C.[14]
-
Washing: Carefully discard the supernatant. Wash the plate four to five times with slow-running tap water or distilled water to remove TCA, medium, and dead cells.[14]
-
Drying: Remove excess water by tapping the plate on paper towels and allow it to air dry completely at room temperature.[15] (Plates can be stored at this point).
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.[15] Incubate at room temperature for 30 minutes.[15]
-
Removing Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[15][16]
-
Drying: Air dry the plates completely.
-
Solubilization: Add 100 µL of 10 mM TRIS base solution (pH 10.5) to each well to solubilize the protein-bound dye.[15] Place the plate on a shaker for 5-10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at approximately 565 nm on a microplate reader.
The Luminescent Endpoint: ATP-Based Assays
These assays, exemplified by Promega's CellTiter-Glo®, are the gold standard for high-throughput screening (HTS) due to their simplicity and sensitivity.[17] The principle is based on the quantification of ATP, an indicator of metabolically active cells.[18] In the presence of ATP, a supplied luciferase enzyme catalyzes the conversion of luciferin to oxyluciferin, generating a light signal ("glow") that is proportional to the amount of ATP.[18]
Causality Behind the Choice: Select an ATP-based assay when high sensitivity is required (e.g., for low cell numbers or primary cells) or when screening large compound libraries. The "add-mix-measure" protocol is easily automated and significantly reduces handling time.[7]
Caption: Simplified "add-mix-measure" workflow for ATP-based assays.
-
Cell Plating and Treatment: Follow steps 1-4 as described in the MTT protocol, but use opaque-walled 96-well plates suitable for luminescence to prevent well-to-well crosstalk.
-
Plate Equilibration: After the treatment incubation, equilibrate the plate and its contents to room temperature for approximately 30 minutes.[19][20] This is critical for optimal enzyme activity.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[20]
-
Cell Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis and release ATP.[19][20]
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[17][19][20]
-
Data Acquisition: Record luminescence using a plate-reading luminometer.
Mechanistic Context: Imidazo[4,5-b]pyridines as Kinase Inhibitors
Understanding the downstream effects of target inhibition is key to interpreting antiproliferative data. For example, several imidazo[4,5-b]pyridine compounds inhibit CDK9.[2][3] Inhibition of CDK9 prevents the phosphorylation of RNA Polymerase II, leading to the downregulation of short-lived anti-apoptotic proteins like Mcl-1. This ultimately pushes the cell towards programmed cell death (apoptosis).
Caption: Simplified pathway showing imidazo[4,5-b]pyridine inhibition of CDK9.
This pathway context helps rationalize your results. A compound acting via this mechanism should ultimately lead to a decrease in cell number, which would be robustly detected by all three assays.
Concluding Remarks for the Practicing Scientist
There is no single "best" assay for determining the antiproliferative effects of imidazo[4,5-b]pyridine compounds. The prudent and scientifically sound approach involves a strategic selection based on the research stage and mechanistic hypothesis.
-
For primary high-throughput screening , the speed and sensitivity of an ATP-based assay are unparalleled.
-
For secondary validation and dose-response studies , the SRB assay provides a robust and economical measure of cell biomass, independent of metabolic artifacts.
-
The MTT assay , while a valuable and cost-effective tool, should be used with a clear understanding of its limitations, especially when evaluating compounds that may modulate mitochondrial activity.
Ultimately, confirming a compound's antiproliferative activity with at least two assays based on different biological principles (e.g., an ATP assay and the SRB assay) provides the highest degree of confidence in your findings and builds a solid foundation for advancing promising imidazo[4,5-b]pyridine candidates toward further preclinical development.
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A Comparative Guide to the Antimicrobial and Antifungal Activity of Substituted Pyridine Scaffolds
In the persistent battle against microbial resistance, the exploration of novel chemical scaffolds with potent antimicrobial and antifungal properties is paramount. Among the heterocyclic compounds, the pyridine nucleus stands out as a "privileged scaffold" in medicinal chemistry due to its presence in numerous natural products and approved drugs.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of new therapeutic agents. This guide provides a comparative analysis of the antimicrobial and antifungal activities of various substituted pyridine scaffolds, offering experimental data, detailed methodologies, and insights into their structure-activity relationships and mechanisms of action.
The Versatility of the Pyridine Scaffold
The pyridine ring, a six-membered heteroaromatic ring containing one nitrogen atom, serves as a versatile template for designing bioactive molecules. The nitrogen atom imparts a dipole moment and can act as a hydrogen bond acceptor, enhancing the solubility and binding affinity of the molecule to biological targets.[1] Furthermore, the pyridine ring can be readily functionalized at various positions, allowing for the fine-tuning of its steric, electronic, and lipophilic properties to optimize antimicrobial and antifungal potency. The incorporation of a pyridine moiety, or its fusion with other heterocyclic systems, has been shown to enhance the therapeutic properties of the resulting compounds.[1]
Comparative Antimicrobial and Antifungal Efficacy
The antimicrobial and antifungal activities of substituted pyridine derivatives are typically evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the in vitro activities of representative substituted pyridine scaffolds against a panel of clinically relevant bacteria and fungi.
Table 1: Antibacterial Activity of Substituted Pyridine Scaffolds (MIC in µg/mL)
| Compound Type | Scaffold Example | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Simple Pyridines | 2-oxo-1,2-dihydropyridine-3-carbonitriles | Comparable to Amikacin | Comparable to Amikacin | - | - | [2] |
| Pyridinium Salts | N-alkylated pyridinium bromides | - | - | Excellent | Excellent | [2] |
| Pyridine-Thiophene Hybrids | Thiophene-pyrazole-pyridine hybrids | Good | Good | Good | - | [2] |
| Pyridine-Benzimidazole Hybrids | Benzimidazole-2-pyridone hybrids | Very Good | - | Very Good | Very Good | [2] |
| Thiazole-Pyridine Hybrids | 4-(2,5-dichlorothiophen-3-yl)-2-(pyridin-3-yl)thiazole | 100 | - | - | 100 | [2] |
Table 2: Antifungal Activity of Substituted Pyridine Scaffolds (MIC in µg/mL)
| Compound Type | Scaffold Example | Candida albicans | Aspergillus niger | Aspergillus fumigatus | Reference |
| Simple Pyridines | Dodecanoic acid derivatives | Good | Good | - | [2] |
| Pyridinium Salts | Pyridine-4-aldoxime-based quaternary ammonium salts | Good | - | Good | [2] |
| Pyridine-Thiophene Hybrids | Thiophene-pyridine compound | Moderate | - | Better than Amphotericin B | [2] |
| Pyridine-Benzimidazole Hybrids | Benzimidazole-2-pyridone hybrids | Very Good | Very Good | - | [2] |
| 3-aryl-5-(pyridin-3-yl)-4,5-dihydropyrazole-1-carbothioamide | - | 0.016 | - | - | [3] |
Structure-Activity Relationship (SAR) Insights
The antimicrobial and antifungal potency of substituted pyridine scaffolds is intricately linked to the nature and position of their substituents. A thorough understanding of these structure-activity relationships is crucial for the rational design of more effective agents.
Key SAR Observations:
-
Lipophilicity: A critical factor influencing antimicrobial activity is the overall lipophilicity of the molecule, which governs its ability to penetrate microbial cell membranes. For pyridinium salts, an optimal balance between the hydrophilic pyridinium head and a hydrophobic alkyl chain is necessary for potent activity.[4][5] Generally, increasing the length of the alkyl chain enhances activity up to a certain point, after which it may decrease.
-
Electron-donating and Withdrawing Groups: The electronic properties of the substituents on the pyridine ring can significantly impact activity. Electron-withdrawing groups, such as halogens (Cl, F) and nitro groups, can enhance the antimicrobial and antifungal effects.[6] This is often attributed to increased interaction with target enzymes or improved cell penetration.
-
Steric Factors: The size and position of substituents can influence how the molecule fits into the active site of a target enzyme. For instance, bulky groups may cause steric hindrance, potentially reducing activity.[6]
-
Fused Heterocyclic Rings: The fusion of the pyridine ring with other heterocyclic systems, such as thiophene, pyrazole, or benzimidazole, often leads to a significant enhancement in antimicrobial and antifungal activity.[2] This is likely due to the introduction of additional binding interactions with the biological target.
Caption: Structure-Activity Relationships of Substituted Pyridine Scaffolds.
Mechanisms of Action
Substituted pyridine scaffolds exert their antimicrobial and antifungal effects through various mechanisms, often by targeting essential microbial enzymes.
Inhibition of Bacterial DNA Gyrase
A prominent mechanism of action for some pyridine-based antibacterial agents is the inhibition of DNA gyrase (topoisomerase II) and topoisomerase IV.[7] These enzymes are crucial for bacterial DNA replication, transcription, and repair.[7][8] Pyridine derivatives can bind to the ATP-binding site of the GyrB subunit of DNA gyrase, preventing the conformational changes necessary for its enzymatic activity.[8] This leads to the accumulation of DNA strand breaks and ultimately cell death.
Caption: Mechanism of Action: Inhibition of Bacterial DNA Gyrase.
Inhibition of Fungal Lanosterol 14α-demethylase (CYP51)
Many antifungal pyridine derivatives target the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane. A key enzyme in this pathway is lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme.[9][10] Pyridine-containing compounds can act as inhibitors of CYP51, binding to the active site and preventing the demethylation of lanosterol.[9][11] This disruption in ergosterol production leads to the accumulation of toxic sterol intermediates and ultimately compromises the fungal cell membrane, resulting in cell death.
Caption: Mechanism of Action: Inhibition of Fungal Lanosterol 14α-demethylase.
Experimental Protocols
To ensure the reproducibility and validity of the antimicrobial and antifungal data, standardized experimental protocols are essential. The following provides a detailed, step-by-step methodology for the broth microdilution assay, a commonly used method for determining MIC values.
Protocol: Broth Microdilution Susceptibility Assay
1. Preparation of Materials:
-
Microbial Strains: Obtain pure cultures of the desired bacterial or fungal strains.
-
Growth Media: Prepare sterile Mueller-Hinton Broth (MHB) for bacteria and RPMI-1640 medium for fungi.[3][12]
-
Test Compounds: Dissolve the substituted pyridine compounds in a suitable solvent (e.g., DMSO) to create stock solutions.
-
96-Well Microtiter Plates: Use sterile, flat-bottomed 96-well plates.[3]
2. Inoculum Preparation:
-
Bacterial Inoculum:
-
Aseptically pick a few colonies from a fresh agar plate and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[3]
-
Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[13]
-
-
Fungal Inoculum:
-
For yeasts, prepare a suspension in sterile saline and adjust the turbidity to the 0.5 McFarland standard.
-
Dilute the yeast suspension in RPMI-1640 medium to achieve a final concentration of approximately 0.5-2.5 x 10³ CFU/mL.[14]
-
3. Assay Procedure:
-
Serial Dilutions:
-
Add 100 µL of sterile broth to all wells of the 96-well plate, except for the first column.
-
Add 200 µL of the test compound stock solution (at twice the highest desired concentration) to the first well of each row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL.
-
-
Controls:
-
Growth Control: A well containing only broth and inoculum (no compound).
-
Sterility Control: A well containing only broth.
-
Positive Control: A well containing a known antimicrobial/antifungal agent.
-
4. Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.[12][15]
5. Determination of MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.[16]
Caption: Experimental Workflow for Broth Microdilution Assay.
Conclusion and Future Perspectives
Substituted pyridine scaffolds represent a highly promising class of compounds in the quest for new antimicrobial and antifungal agents. Their synthetic tractability, coupled with the ability to modulate their physicochemical properties, provides a robust platform for the development of potent and selective therapeutics. The comparative data presented in this guide highlight the diverse range of activities achievable with this scaffold, from broad-spectrum antibacterial effects to potent antifungal action against clinically relevant pathogens.
Future research in this area should focus on:
-
Elucidation of Novel Mechanisms: While inhibition of DNA gyrase and lanosterol 14α-demethylase are established mechanisms, further investigation may reveal novel cellular targets for pyridine derivatives.
-
Combating Resistance: Designing pyridine scaffolds that are less susceptible to existing resistance mechanisms is a critical challenge.
-
In Vivo Efficacy and Safety: Promising in vitro candidates must be rigorously evaluated in preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
By leveraging the principles of medicinal chemistry and a deep understanding of microbial biology, the full therapeutic potential of substituted pyridine scaffolds can be realized, offering new hope in the fight against infectious diseases.
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A Senior Application Scientist's Guide to Comparing Diaminopyrimidine Isomer Stability with DFT
This guide provides a comprehensive, in-depth protocol for leveraging Density Functional Theory (DFT) to compare the thermodynamic stability of diaminopyrimidine isomers. Diaminopyrimidines are a critical structural motif in medicinal chemistry, forming the core of numerous therapeutic agents, including antibacterial and anticancer drugs.[1][2] The specific arrangement of amino groups on the pyrimidine ring dictates the molecule's electronic properties, hydrogen bonding capabilities, and ultimately, its biological activity.[3][4] Therefore, understanding the relative stability of different isomers is a foundational step in rational drug design and development.
This document moves beyond a simple list of steps, delving into the causality behind methodological choices to ensure the production of reliable, publication-quality data. We will establish a self-validating computational workflow that confirms the nature of all stationary points, providing a trustworthy comparison of isomer stabilities.
The Foundational "Why": Theoretical Basis for Stability Calculations
Before embarking on the practical protocol, it is essential to understand the theoretical principles that empower our comparison. The core premise is that for a set of isomers, the one with the lowest total energy is the most thermodynamically stable. DFT is an exceptionally well-suited quantum mechanical method for this task, offering a favorable balance between computational cost and accuracy for organic molecules.[5][6][7]
Causality in Method Selection: The Functional and Basis Set
The reliability of any DFT calculation hinges on the choice of two key parameters: the exchange-correlation functional and the basis set . This choice is not arbitrary; it is dictated by the chemical nature of the system under investigation.
-
Exchange-Correlation Functional: This is an approximation of the complex quantum mechanical interactions between electrons. For nitrogen-containing heterocycles like diaminopyrimidines, hybrid functionals are often the superior choice. We will employ the B3LYP functional, which incorporates a portion of the exact Hartree-Fock exchange with gradient-corrected functionals. This combination has a long track record of providing robust and accurate results for the geometries and relative energies of a wide range of organic molecules.[5][8]
-
Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. For molecules containing heteroatoms with lone pairs (like the nitrogen atoms in our isomers) and capable of hydrogen bonding, it is crucial to use a basis set that is both flexible and comprehensive. We select the 6-311+G(d,p) basis set for the following reasons:
-
Triple-Zeta Valence (6-311): It uses three functions to describe each valence atomic orbital, providing the necessary flexibility to accurately model the electron distribution.
-
Diffuse Functions (+): The "+" indicates the addition of diffuse functions on heavy (non-hydrogen) atoms. These are essential for correctly describing species with lone pairs or for systems where non-covalent interactions are important.[9]
-
Polarization Functions (d,p): The "(d,p)" adds polarization functions to both heavy atoms (d-functions) and hydrogen atoms (p-functions). These functions allow the atomic orbitals to change shape, which is critical for accurately modeling bonding in a cyclic system and describing intermolecular interactions like hydrogen bonds.[9][10]
-
By selecting the B3LYP/6-311+G(d,p) level of theory, we establish a robust theoretical foundation for obtaining chemically meaningful energy differences between our diaminopyrimidine isomers.
The Computational Workflow: A Self-Validating Protocol
The following protocol details a complete, end-to-end workflow for calculating and comparing isomer stability. Adherence to this process ensures that the final optimized structures represent true energy minima, a critical checkpoint for scientific integrity.
Diagram: Computational Workflow for Isomer Stability Analysis
Caption: A step-by-step computational workflow for DFT analysis.
Step-by-Step Methodology
-
Structure Preparation:
-
Using molecular building software (e.g., Avogadro, GaussView, ChemDraw), construct the 3D structures of the diaminopyrimidine isomers of interest. For this guide, we will consider three common isomers:
-
2,4-diaminopyrimidine
-
4,5-diaminopyrimidine
-
4,6-diaminopyrimidine
-
-
Perform a preliminary geometry cleanup using molecular mechanics (if available) to ensure reasonable starting bond lengths and angles. Save the coordinates in a format compatible with your quantum chemistry software (e.g., .xyz or .gjf).
-
-
Geometry Optimization:
-
Objective: To locate the stationary point on the potential energy surface that corresponds to the minimum energy conformation of the isomer.
-
Execution: Submit a calculation for each isomer using the following parameters:
-
Calculation Type: Optimization (Opt)
-
Method: B3LYP
-
Basis Set: 6-311+G(d,p)
-
-
This step will systematically adjust the geometry of the molecule to minimize its total electronic energy.
-
-
Frequency Calculation (The Self-Validation Step):
-
Objective: This is a crucial step for two reasons:
-
Verification: To confirm that the optimized geometry is a true local minimum. A true minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, and the optimization must be redone.
-
Thermodynamic Data: To calculate the Zero-Point Vibrational Energy (ZPVE) and other thermal corrections (enthalpy and entropy) which are necessary for obtaining the most accurate relative stabilities.
-
-
Execution: Using the optimized geometry from the previous step, perform a Frequency calculation at the identical B3LYP/6-311+G(d,p) level of theory.
-
-
Data Extraction and Analysis:
-
From the output file of the frequency calculation, extract the following values for each isomer:
-
The final electronic energy after optimization (often labeled as SCF Done).
-
The Zero-Point Vibrational Energy correction.
-
The Gibbs Free Energy correction.
-
-
Calculate the ZPVE-corrected electronic energy (E₀): E₀ = E_electronic + ZPVE
-
Calculate the Gibbs Free Energy (G): G = E_electronic + G_correction
-
Identify the isomer with the lowest energy (the most stable isomer).
-
Calculate the relative energy (ΔE or ΔG) of the other isomers with respect to the most stable one using the formula: ΔE = (E_isomer - E_most_stable) * 627.509 (to convert from Hartrees to kcal/mol).
-
Results: A Quantitative Comparison
The data obtained from the DFT calculations are best summarized in a table for clear, objective comparison. The following table presents hypothetical, yet chemically reasonable, results for our three isomers calculated in the gas phase.
| Isomer | Electronic Energy (Hartree) | ZPVE-Corrected Energy (E₀) (Hartree) | Relative Energy (ΔE₀) (kcal/mol) | Gibbs Free Energy (G) (Hartree) | Relative Gibbs Free Energy (ΔG) (kcal/mol) |
| 4,6-Diaminopyrimidine | -415.12345 | -414.98765 | 0.00 | -415.01234 | 0.00 |
| 2,4-Diaminopyrimidine | -415.12180 | -414.98600 | 1.04 | -415.01050 | 1.15 |
| 4,5-Diaminopyrimidine | -415.11550 | -414.97970 | 5.00 | -415.00440 | 4.98 |
Discussion: From Data to Insight
Based on our theoretical data, the predicted order of stability in the gas phase is: 4,6-diaminopyrimidine > 2,4-diaminopyrimidine > 4,5-diaminopyrimidine
As senior scientists, we must now interpret these numbers through the lens of chemical principles:
-
4,6-Diaminopyrimidine (Most Stable): This isomer benefits from the symmetrical placement of the electron-donating amino groups. The separation between the two amino groups minimizes steric repulsion and leads to a more favorable distribution of electron density across the pyrimidine ring. The molecular dipole moment is also likely to be minimized in this symmetric arrangement, contributing to its stability.
-
2,4-Diaminopyrimidine (Intermediate Stability): This isomer is only slightly less stable than the 4,6-isomer. The proximity of the amino group at position 2 to the ring nitrogen at position 1 can lead to some electronic repulsion. However, this arrangement is common in many biologically active molecules, suggesting that its specific electronic and hydrogen-bonding pattern is often ideal for receptor binding.[2][11]
-
4,5-Diaminopyrimidine (Least Stable): The adjacency of the two amino groups at positions 4 and 5 results in significant steric hindrance and lone-pair repulsion. This unfavorable interaction raises the overall energy of the molecule, making it the least stable of the three isomers considered.
It is important to note that this stability order could be altered in a solvent.[12] A polar solvent might preferentially stabilize an isomer with a larger dipole moment. A separate set of calculations using a Polarizable Continuum Model (PCM) would be necessary to rigorously investigate solvent effects.
Conclusion
References
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El-kalyoubi, S., & Agili, F. (2020). Synthesis, in silico prediction and in vitro evaluation of antitumor activities of novel pyrido [2, 3-d] pyrimidine, xanthine and lumazine derivatives. Molecules, 25(21), 5205. [Link]
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Patel, H., et al. (2022). Selectivity analysis of diaminopyrimidine-based inhibitors of MTHFD1, MTHFD2 and MTHFD2L. Scientific Reports. [Link]
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ResearchGate. (n.d.). Selective Hydrolysis of 2,4-Diaminopyrimidine Systems: A Theoretical and Experimental Insight into an Old Rule. Request PDF. [Link]
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A Comparative Guide to the Cytotoxicity of 2,3-Diaminopyridine Derivatives in Cancer Cell Lines: A Focus on Structure-Activity Relationships and Future Directions
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the evaluation of 2-N,5-dimethylpyridine-2,3-diamine derivatives as potential cytotoxic agents against cancer cell lines. While direct experimental data on the titular compound is emerging, this document synthesizes current knowledge on structurally related 2,3-diaminopyridine analogs to establish a framework for its evaluation. We will delve into the rationale behind experimental design, compare the cytotoxic profiles of relevant derivatives, and provide detailed protocols for robust and reproducible in vitro assessment.
Introduction: The Therapeutic Potential of Pyridine-Based Scaffolds
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its derivatives are known to exhibit a wide array of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects.[1] Within this broad class, compounds based on the pyrido[2,3-d]pyrimidine core, which can be synthesized from 2,3-diaminopyridine precursors, have shown significant promise as anticancer agents.[2][3] These molecules often function by inhibiting key cellular signaling pathways, such as those mediated by kinases, or by inducing programmed cell death (apoptosis).[1][2]
The focus of this guide, 2-N,5-dimethylpyridine-2,3-diamine, represents a specific substitution pattern on the 2,3-diaminopyridine core. Understanding how these methyl groups influence cytotoxic activity compared to other substitution patterns is crucial for rational drug design. This guide will, therefore, draw comparisons from published data on various 2,3-diaminopyridine derivatives to build a compelling case for the systematic evaluation of this specific compound.
Comparative Cytotoxicity of 2,3-Diaminopyridine Analogs
While specific IC50 values for 2-N,5-dimethylpyridine-2,3-diamine are not yet extensively published, we can infer potential activity by examining its structural analogs. The substitution pattern on the pyridine ring and the nature of groups attached to the amino moieties significantly influence cytotoxicity.
A study on 2,3-diaminopyridine-derived azabenzimidazoles and (phenylimino)pyridine analogues provides valuable insights into structure-activity relationships (SAR).[4] For instance, the introduction of a nitro group on a phenyl ring attached to the azabenzimidazole core was found to increase toxicity against HeLa (human cervix adenocarcinoma) cells.[4] Conversely, the presence of a bromine atom at the 5-position of the pyridine ring generally led to lower toxicity.[4]
The table below summarizes the cytotoxic activity of various pyridine and fused-pyrimidine derivatives against common cancer cell lines, providing a basis for comparison.
| Compound Class | Specific Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrido[2,3-d]pyrimidine | Compound 4 (a complex derivative) | MCF-7 (Breast) | 0.57 | [2] |
| Pyrido[2,3-d]pyrimidine | Compound 11 (a complex derivative) | HepG2 (Liver) | 0.99 | [2] |
| Cyanopyridone | Compound 5a (Unsubstituted phenyl) | HepG2 (Liver) | 2.71 | [5] |
| Cyanopyridone | Compound 5e (Substituted phenyl) | MCF-7 (Breast) | 1.39 | [5] |
| Imidazopyridine | Compound 7d (Bromide substitution) | HT-29 (Colon) | 13.4 | [6] |
| Phenyl-4-azabenzimidazole | Compound 14a (Nitro substitution) | HeLa (Cervical) | <20 (41% survival at 20 µM) | [4] |
This table is a representative compilation and not an exhaustive list. IC50 values are highly dependent on the specific assay conditions and cell line used.
Based on the available data, it is reasonable to hypothesize that the methyl groups in 2-N,5-dimethylpyridine-2,3-diamine will modulate its lipophilicity and steric profile, thereby influencing its interaction with biological targets and, consequently, its cytotoxic potency.[6]
Proposed Mechanisms of Action: From Kinase Inhibition to Apoptosis
The anticancer effects of pyridine derivatives are often attributed to their ability to interfere with critical cellular processes. Two of the most prominent mechanisms are the inhibition of protein kinases and the induction of apoptosis.
Kinase Inhibition
Many pyridine-based compounds, particularly those with fused ring systems like pyrido[2,3-d]pyrimidines, are designed as kinase inhibitors.[1][7] They act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of their downstream targets. This can disrupt signaling pathways that are essential for cancer cell proliferation and survival.[1][5] For example, certain pyrido[2,3-d]pyrimidine derivatives have been investigated as inhibitors of PIM-1 kinase, a key regulator of cell cycle progression and apoptosis.[2]
Caption: General workflow for cancer cell culture and preparation for cytotoxicity assays.
Cytotoxicity Assays: A Multi-Parametric Approach
Relying on a single cytotoxicity assay can sometimes be misleading. Therefore, a multi-parametric approach is recommended, utilizing assays that measure different cellular endpoints.
The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. T[8]his provides an indication of cell viability based on mitochondrial function.
-
Treatment: After overnight cell adherence, replace the medium with fresh medium containing serial dilutions of the 2,3-diaminopyridine derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
The SRB assay is a colorimetric assay that measures cell density based on the binding of the dye sulforhodamine B to cellular proteins.
[10]Protocol:
-
Treatment and Fixation: Treat cells as described for the MTT assay. After the incubation period, fix the cells by adding cold 10% trichloroacetic acid (TCA) and incubate at 4°C for 1 hour.
-
Washing and Staining: Wash the plates five times with water and air dry. Add 100 µL of 0.4% SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
-
Dye Removal and Solubilization: Wash the plates four times with 1% acetic acid to remove unbound dye and air dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Absorbance Reading: Measure the absorbance at 510 nm.
-
Data Analysis: Calculate the percentage of cell viability and IC50 values as for the MTT assay.
The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium. I[10]t is a direct measure of cytotoxicity due to compromised cell membrane integrity.
Protocol:
-
Treatment: Treat cells as described for the other assays.
-
Sample Collection: After the incubation period, carefully collect a sample of the culture supernatant from each well.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. Typically, the supernatant is incubated with a reaction mixture containing a substrate and a tetrazolium salt.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release) and determine the EC50 value (the concentration that causes 50% of maximum LDH release).
Future Directions and Concluding Remarks
The existing literature strongly supports the potential of 2,3-diaminopyridine derivatives as a promising class of anticancer compounds. The comparative analysis of related structures suggests that 2-N,5-dimethylpyridine-2,3-diamine is a compelling candidate for cytotoxic evaluation.
Key future research should focus on:
-
Systematic Synthesis and Screening: Synthesize 2-N,5-dimethylpyridine-2,3-diamine and a series of its analogs with varying substitutions at the N- and 5-positions to establish a clear structure-activity relationship.
-
Broad-Spectrum Cytotoxicity Profiling: Evaluate the synthesized compounds against a diverse panel of cancer cell lines to identify potential selectivity.
-
Mechanistic Elucidation: For the most potent compounds, conduct in-depth mechanistic studies to determine if they act as kinase inhibitors, apoptosis inducers, or through other mechanisms. This could involve kinase profiling assays, Western blotting for apoptotic markers, and cell cycle analysis.
-
In Vivo Studies: Promising candidates should be advanced to preclinical animal models to assess their efficacy and safety in a whole-organism context.
By employing the rigorous, multi-faceted approach outlined in this guide, researchers can effectively evaluate the cytotoxic potential of 2-N,5-dimethylpyridine-2,3-diamine and its derivatives, contributing to the development of novel and more effective cancer therapies.
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A Researcher's Guide to N-O Bond Dissociation Enthalpies in Pyridine N-Oxides: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The Significance of the N-O Bond in Pyridine N-Oxides
The N-O bond in pyridine N-oxides is a dative covalent bond, where the nitrogen atom of the pyridine ring donates a lone pair of electrons to an oxygen atom. This seemingly simple bond is the linchpin of the rich chemistry of pyridine N-oxides. The energy required to break this bond homolytically, the bond dissociation enthalpy (BDE), dictates the feasibility of many reactions, including deoxygenation, rearrangement, and oxygen-transfer reactions.[1] In the realm of medicinal chemistry, the N-O functionality can act as a prodrug feature, where the N-oxide is reduced in vivo to the parent pyridine, or it can be directly involved in biological interactions. Consequently, a thorough understanding and the ability to predictably tune the N-O BDE are of significant interest to drug development professionals.
Determining N-O Bond Dissociation Enthalpies: A Methodological Overview
The determination of accurate N-O BDEs relies on a combination of experimental techniques and computational modeling. Each approach offers unique advantages and insights into the thermochemistry of these molecules.
Experimental Approaches
1. Static-Bomb and Microcalorimetry:
A classical and reliable method for determining BDEs involves the measurement of the standard molar enthalpy of formation (ΔfH°(cr)) of the crystalline pyridine N-oxide using static-bomb calorimetry. This is followed by the determination of the standard molar enthalpy of sublimation (ΔcrgH°) using microcalorimetry or a mass-loss effusion technique. From these values, the gas-phase enthalpy of formation can be derived, which is then used to calculate the N-O bond dissociation enthalpy.[2][3]
Causality Behind Experimental Choices: Static-bomb calorimetry is a highly accurate method for measuring the heat of combustion, which is a fundamental thermodynamic property. The subsequent measurement of the enthalpy of sublimation is crucial as BDEs are defined for the gas phase. The choice of microcalorimetry or a mass-loss effusion technique depends on the volatility of the compound.
Self-Validating System: The trustworthiness of this method lies in the use of well-established calorimetric principles and the ability to calibrate the calorimeter with standard substances of known heat of combustion. The consistency of results from multiple measurements provides internal validation.[4]
Step-by-Step Protocol for Calorimetric Determination of N-O BDE:
-
Sample Preparation: A precisely weighed pellet of the crystalline pyridine N-oxide is prepared.
-
Static-Bomb Calorimetry:
-
The pellet is placed in a crucible inside a combustion bomb, which is then pressurized with a known amount of pure oxygen.
-
The bomb is placed in a calorimeter, and the initial temperature of the water bath is recorded.
-
The sample is ignited, and the temperature change of the water bath is monitored until a stable final temperature is reached.
-
The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter.
-
The standard molar enthalpy of formation of the crystalline compound is then derived from the heat of combustion.
-
-
Microcalorimetry/Mass-Loss Effusion:
-
The standard molar enthalpy of sublimation is determined by measuring the heat absorbed during the phase transition from solid to gas under vacuum.
-
-
BDE Calculation:
-
The gas-phase enthalpy of formation of the pyridine N-oxide is calculated by combining the enthalpy of formation of the solid and the enthalpy of sublimation.
-
The N-O BDE is then calculated using the following equation:
-
BDE(N-O) = ΔfH°(pyridine) + ΔfH°(O) - ΔfH°(pyridine N-oxide)
-
Where ΔfH° represents the standard gas-phase enthalpy of formation of the respective species.
-
-
2. Photoacoustic Calorimetry (PAC):
Time-resolved photoacoustic calorimetry (TR-PAC) is a powerful technique for measuring the enthalpy of fast, photoinitiated reactions in solution. This method can be adapted to determine N-O BDEs by studying the thermodynamics of photoinduced deoxygenation reactions.
Causality Behind Experimental Choices: PAC is particularly suited for studying reactive intermediates and bond-breaking processes that can be initiated by a pulse of light. The time-resolved nature of the technique allows for the separation of heat released from different steps of a reaction sequence.
Self-Validating System: The method relies on a well-defined relationship between the absorbed light energy and the generated acoustic wave. Calibration with a known photophysical standard ensures the accuracy of the measured enthalpy changes. The analysis of the time-dependent photoacoustic signal provides internal checks on the kinetic model of the reaction.
3. Mass Spectrometry (MS):
Tandem mass spectrometry techniques, such as collision-induced dissociation (CID), can be employed to probe the strength of the N-O bond. By measuring the energy required to fragment the protonated pyridine N-oxide and induce the loss of the oxygen atom, an estimation of the bond strength can be obtained.[5]
Causality Behind Experimental Choices: MS provides a direct way to observe the fragmentation of molecules in the gas phase. By systematically varying the collision energy, a threshold for bond cleavage can be determined, which is related to the BDE.
Self-Validating System: The use of isotopically labeled compounds can help to confirm fragmentation pathways. The reproducibility of fragmentation patterns under standardized conditions and comparison with computational models contribute to the reliability of the data.[6]
Computational Approaches
Quantum chemical calculations, particularly using density functional theory (DFT) and high-level ab initio methods (like G4, CBS-QB3, and CBS-APNO), have become indispensable tools for predicting N-O BDEs.[4][7] These methods can provide valuable insights into the electronic factors that govern bond strength and can be used to study a wide range of substituted pyridine N-oxides that may be challenging to synthesize or analyze experimentally.
Causality Behind Method Choices: Different computational methods offer varying balances of accuracy and computational cost. DFT methods are often used for their efficiency in handling larger molecules, while higher-level composite methods provide benchmark-quality data. The choice of basis set is also crucial for obtaining accurate results.
Self-Validating System: The reliability of computational results is assessed by comparing them with well-established experimental data for a set of reference compounds. Consistency across different theoretical models also provides confidence in the predictions.
Comparative Analysis of N-O Bond Dissociation Enthalpies
Experimental and computational studies have provided a wealth of data on the N-O BDEs of pyridine N-oxide and its derivatives.
Table 1: Experimental N-O Bond Dissociation Enthalpies of Selected Pyridine N-Oxides
| Compound | BDE (kJ/mol) | BDE (kcal/mol) | Method | Reference |
| Pyridine N-oxide | ~265 | ~63.3 | Consensus Experimental | [4][8] |
| 2-Methylpyridine N-oxide | 259.9 ± 2.4 | ~62.1 | Calorimetry | [9] |
| 3-Methylpyridine N-oxide | 264.6 ± 2.6 | ~63.2 | Calorimetry | [9] |
| 4-Methylpyridine N-oxide | - | ~62.1 ± 2.4 | Calorimetry | [8] |
| 3-Cyanopyridine N-oxide | - | - | Calorimetry | [2] |
| 4-Cyanopyridine N-oxide | - | - | Calorimetry | [2] |
| 3-Hydroxypyridine N-oxide | - | - | Calorimetry | [2] |
| 2-Carboxypyridine N-oxide | - | ~65.9 | Calorimetry | [7] |
| 4-Carboxypyridine N-oxide | - | - | Calorimetry | [2] |
| 4-Nitropyridine N-oxide | 258.5 ± 5.3 | ~61.8 | Calorimetry | [3] |
| 3-Methyl-4-nitropyridine N-oxide | - | - | Calorimetry | [2] |
Note: Some values from the literature were not provided with uncertainties.
A key observation from the available data is that the N-O BDE of pyridine N-oxide is approximately 63.3 kcal/mol.[4][8] Interestingly, for many substituted pyridine N-oxides, the N-O BDEs lie within a relatively narrow range of 253 to 266 kJ/mol (approximately 60.5 to 63.6 kcal/mol), suggesting that the electronic effects of substituents on the pyridine ring have a modest impact on the N-O bond strength.[9] However, certain substituents, particularly those capable of intramolecular hydrogen bonding, such as a 2-carboxy group, can lead to a noticeable increase in the BDE.[7]
The Influence of Substituents on N-O Bond Strength
The electronic nature of substituents on the pyridine ring can influence the N-O bond length and, consequently, its strength.
-
Electron-withdrawing groups (e.g., -NO₂) tend to shorten the N-O bond.[8] This is attributed to the stabilization of the partial negative charge on the oxygen atom through resonance, which strengthens the bond.
-
Electron-donating groups (e.g., -CH₃) have the opposite effect, leading to a slight lengthening of the N-O bond.[8]
These substituent effects, while generally modest in terms of BDE, are important considerations in the design of pyridine N-oxide-based reagents and drug candidates.
Visualizing Experimental and Logical Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow for determining N-O BDEs and the logical relationship between substituent effects and bond strength.
Caption: Experimental workflow for determining N-O BDE using calorimetry.
Caption: Influence of substituents on N-O bond characteristics.
Conclusion
The N-O bond dissociation enthalpy is a critical parameter for understanding and predicting the reactivity of pyridine N-oxides. This guide has provided a comparative overview of the experimental and computational methods used to determine these values, highlighting the underlying principles and the importance of methodological rigor. While the N-O BDEs of many substituted pyridine N-oxides fall within a narrow range, the subtle electronic effects of substituents can be rationally used to fine-tune the reactivity of these versatile molecules. For researchers in synthetic chemistry and drug development, a firm grasp of these thermochemical principles is essential for the effective design and application of pyridine N-oxide-based compounds.
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A Senior Application Scientist's Guide to Evaluating Derivatives of 2,3-Diamino-5-bromopyridine for Therapeutic Potential
Foreword
In the landscape of modern drug discovery, particularly within oncology and immunology, the pursuit of novel small molecules with high potency and selectivity is relentless. The 2,3-Diamino-5-bromopyridine scaffold has emerged as a privileged starting point for the synthesis of kinase inhibitors.[1][2] Its structural features are uniquely suited for this role: the vicinal amino groups can form crucial hydrogen bonds within the kinase hinge region, while the bromine atom at the 5-position acts as a versatile synthetic handle for diversification through cross-coupling reactions.[1][3] This allows medicinal chemists to systematically probe the molecular landscape of the target, optimizing for affinity, selectivity, and pharmacokinetic properties.
This guide is designed for drug discovery researchers and scientists. It eschews a rigid, step-by-step template in favor of a logical, causality-driven framework for the preclinical evaluation of novel derivatives stemming from this scaffold. We will proceed from high-throughput screening to in-depth preclinical analysis, focusing not just on the "how" but the "why" of each experimental choice. The goal is to build a self-validating data package that provides a clear and trustworthy assessment of a compound's therapeutic potential.
The Strategic Rationale: A Phased Approach to Candidate Selection
The path from a newly synthesized compound to a clinical candidate is one of progressive data-driven filtration. A phased approach is essential to manage resources effectively, ensuring that only the most promising molecules advance to more complex and costly stages of testing. Our evaluation workflow is built on this principle, moving from broad biochemical and cellular screening to detailed in vivo characterization.
Caption: Phased workflow for evaluating 2,3-Diamino-5-bromopyridine derivatives.
Phase 1: Hit Identification & Primary Screening
The objective of this initial phase is to cast a wide net to identify derivatives with the desired biological activity. We begin by assessing direct target interaction and then determine if this translates into a functional effect in a cellular context.
Biochemical Potency Assessment
The first crucial question is whether the synthesized compounds can inhibit the primary kinase target(s) in a purified, cell-free system.[4][5] This provides the cleanest measure of potency (e.g., IC₅₀) and establishes a baseline for structure-activity relationships (SAR).
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol measures kinase activity by quantifying the amount of ADP produced in the enzymatic reaction.[4]
-
Reaction Preparation: In a 384-well assay plate, dispense 2.5 µL of kinase/substrate solution in kinase reaction buffer.
-
Compound Addition: Add 50 nL of the test derivatives (e.g., DABP-1, DABP-2, DABP-3) from a concentration gradient. Include a known inhibitor as a positive control and DMSO as a negative (vehicle) control.
-
Kinase Reaction Initiation: Add 2.5 µL of a 2X ATP solution to start the reaction. Incubate for 1 hour at room temperature. The causality here is that a fixed reaction time within the linear range of the enzyme is critical for accurate comparison.[6]
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent. This simultaneously stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent. This reagent converts the ADP generated by the kinase back to ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and, therefore, kinase activity.
-
Analysis: Calculate percent inhibition relative to controls and fit the dose-response data to a four-parameter logistic curve to determine the IC₅₀ value for each compound.
Cellular Activity Assessment
A potent biochemical inhibitor is only valuable if it can penetrate the cell membrane and exert an effect in the complex intracellular environment. Therefore, the next step is to screen for anti-proliferative or cytotoxic activity in relevant cancer cell lines.[7]
Data Presentation: Initial Screening Results
| Compound ID | Target Kinase IC₅₀ (nM) | Cell Line A GI₅₀ (µM) | Cell Line B GI₅₀ (µM) |
| DABP-1 | 15 | 0.25 | 0.40 |
| DABP-2 | 250 | 5.2 | >10 |
| DABP-3 | 8 | 0.15 | 0.22 |
| Staurosporine | 5 | 0.05 | 0.08 |
Compounds like DABP-1 and DABP-3, which show both low nanomolar biochemical potency and sub-micromolar cellular activity, would be prioritized for the next phase.
Phase 2: Lead Characterization & Optimization
With potent "hits" in hand, this phase aims to build a deeper understanding of their properties. The key questions are: Is the activity specific to our target? And can we definitively prove that the compound binds this target in live cells?
Kinase Selectivity Profiling
Broad-spectrum kinase inhibition often leads to off-target toxicity. The goal is to develop inhibitors that are highly selective for the target kinase or a desired subset of kinases. This is assessed by screening the compounds against a large panel of diverse kinases. A more selective compound is generally more desirable for further development.
Cellular Target Engagement
This is a critical, self-validating step. A compound might inhibit cell growth, but this could be due to an off-target effect. We must confirm that the compound physically interacts with its intended target inside a living cell.[8][9] The Cellular Thermal Shift Assay (CETSA) is a powerful method for this.[10][11]
The principle of CETSA is that when a ligand binds to its target protein, it generally confers thermodynamic stability, increasing the temperature at which the protein denatures and aggregates.[9][11]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with the test compound (e.g., DABP-3) or vehicle (DMSO) and incubate to allow for cell penetration and target binding.
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for 3 minutes, followed by rapid cooling.
-
Cell Lysis: Lyse the cells to release their contents (e.g., by freeze-thaw cycles or detergents).
-
Separation of Aggregates: Centrifuge the lysates at high speed to pellet the heat-denatured, aggregated proteins. The soluble fraction, containing the stabilized, non-aggregated proteins, is collected.
-
Protein Quantification: Analyze the amount of the specific target protein remaining in the soluble fraction for each temperature point using a protein detection method like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.
Another orthogonal and increasingly popular method is the NanoBRET™ Target Engagement assay, which measures compound binding in real-time in living cells.[2][12]
Caption: Principle of the NanoBRET™ assay for confirming cellular target engagement.
Phase 3: Preclinical Candidate Validation
After a lead compound with potent, selective, and on-target cellular activity is identified, it must be evaluated for its drug-like properties and in vivo efficacy. Failure in this phase is extremely costly, making early assessment critical.[13][14]
In Vitro ADME/Tox Profiling
ADME (Absorption, Distribution, Metabolism, Excretion) and Toxicology studies predict how a drug will behave in an organism.[15][16] These are essential go/no-go decision points.
-
Metabolic Stability: Assessed using liver microsomes to predict how quickly the compound is cleared from the body. A compound that is metabolized too quickly will have a short half-life and may not be effective.
-
CYP450 Inhibition: Evaluates the potential for drug-drug interactions by measuring inhibition of key cytochrome P450 enzymes.
-
Permeability: Assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) predict how well the compound will be absorbed across the gut wall.
-
Toxicity: Initial cytotoxicity is assessed against non-cancerous cell lines. Specific assays like the hERG assay are crucial for flagging potential cardiac toxicity.
Data Presentation: Comparative ADME/Tox Profile
| Parameter | DABP-1 | DABP-3 | Desired Profile |
| Microsomal Stability (t½, min) | 5 | 45 | >30 |
| Caco-2 Permeability (Papp, A→B) | 0.8 x 10⁻⁶ cm/s | 15 x 10⁻⁶ cm/s | >5 x 10⁻⁶ cm/s |
| CYP3A4 Inhibition (IC₅₀, µM) | 1.5 | >25 | >10 |
| hERG Inhibition (IC₅₀, µM) | 2.0 | >30 | >10 |
In this example, while DABP-1 was potent, its poor stability and permeability and potential toxicity make DABP-3 the superior preclinical candidate.
In Vivo Efficacy Evaluation
The definitive test of a compound's therapeutic potential is its ability to inhibit tumor growth in an animal model.[17] Cell line-derived xenograft (CDX) models, where human cancer cells are implanted into immunodeficient mice, are a standard and robust first step.[18][19][20]
Experimental Protocol: Human Tumor Xenograft Study
-
Model Establishment: Subcutaneously implant human cancer cells (selected based on target expression) into the flank of immunodeficient mice (e.g., NOD-SCID or Athymic Nude).
-
Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).
-
Randomization and Dosing: Randomize mice into treatment groups (Vehicle control, DABP-3 at multiple doses, positive control drug). Administer the compound daily via the intended clinical route (e.g., oral gavage).
-
Efficacy Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight as a general measure of toxicity.
-
Pharmacodynamic (PD) Analysis: At the end of the study (or at intermediate time points), collect tumor tissue to measure the level of target inhibition (e.g., by measuring the phosphorylation of a downstream substrate via immunohistochemistry or Western blot). This step is crucial for linking the observed efficacy to the compound's mechanism of action.
-
Data Analysis: Plot mean tumor volume over time for each group. Calculate the Tumor Growth Inhibition (TGI) for each dose.
Conclusion
The evaluation of novel 2,3-Diamino-5-bromopyridine derivatives requires a rigorous, multi-parametric approach that logically progresses from initial biochemical potency to in vivo efficacy. By systematically assessing potency, cellular activity, selectivity, on-target engagement, and drug-like properties, researchers can build a comprehensive data package. This framework, grounded in scientific rationale and incorporating self-validating experimental systems, enables confident decision-making and increases the probability of identifying a truly promising therapeutic candidate for advancement into clinical development.
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- 16. In Vitro ADME-Tox Profiling - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 17. massivebio.com [massivebio.com]
- 18. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. blog.crownbio.com [blog.crownbio.com]
- 20. xenograft.org [xenograft.org]
Safety Operating Guide
Essential Protective Measures for Handling 2-N,5-Dimethylpyridine-2,3-diamine
A Senior Application Scientist's Guide to Safe Laboratory Practices
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. Yet, the vanguard of discovery must be underpinned by an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling 2-N,5-dimethylpyridine-2,3-diamine (CAS No. 4928-43-2), a compound with significant potential in various research applications. As Senior Application Scientists, our imperative is to fuse technical acumen with field-tested safety protocols, ensuring that groundbreaking work does not come at the cost of personal or environmental well-being. This document moves beyond a simple checklist, offering a procedural and causal framework for the safe handling, use, and disposal of this aromatic amine.
Hazard Identification and Risk Assessment: The 'Why' Behind the 'What'
Before any manipulation of 2-N,5-dimethylpyridine-2,3-diamine, a thorough understanding of its hazard profile is paramount. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following primary hazards[1]:
-
Acute Toxicity (Oral): Harmful if swallowed.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation: Causes serious eye damage.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
These classifications necessitate a multi-faceted personal protective equipment (PPE) strategy that addresses each potential route of exposure. The causality is clear: the inherent properties of this aromatic amine dictate a stringent barrier and containment approach to mitigate risk.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is not a matter of preference but a scientifically-driven decision based on the known hazards. The following table outlines the minimum required PPE for handling 2-N,5-dimethylpyridine-2,3-diamine.
| PPE Category | Specification | Rationale and Best Practices |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Double-gloving is recommended. | Aromatic amines can exhibit varying permeation rates through different glove materials. While nitrile gloves are common in laboratories, they may offer limited protection against this class of compounds. Always consult the glove manufacturer's compatibility chart for specific breakthrough times. Double-gloving provides an additional layer of protection in case of a breach in the outer glove. |
| Eye and Face Protection | Chemical safety goggles and a face shield. | The risk of "serious eye damage" necessitates robust protection beyond standard safety glasses. Goggles provide a seal against splashes and vapors, while a face shield offers a broader barrier for the entire face. |
| Skin and Body Protection | A fully-buttoned laboratory coat made of a low-permeability material. Consider a chemical-resistant apron for larger quantities or splash-prone procedures. | To prevent skin contact and irritation, a lab coat is the minimum requirement. For procedures with a higher risk of splashes, a chemical-resistant apron provides an additional safeguard. All exposed skin should be covered. |
| Respiratory Protection | Use in a certified chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator with organic vapor cartridges is required. | The potential for respiratory irritation dictates that this compound should be handled in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure. The need for respiratory protection outside of a fume hood must be determined by a formal risk assessment. |
Procedural Guidance for Safe Handling and Disposal
A self-validating safety system relies on consistent and meticulous adherence to established protocols. The following step-by-step procedures are designed to minimize exposure and ensure a safe working environment.
Pre-Handling Checklist
-
Verify Engineering Controls: Ensure the chemical fume hood is operational and has a current certification.
-
Assemble all PPE: Before approaching the chemical, don all required PPE as outlined in the table above.
-
Prepare a Spill Kit: Have a spill kit rated for amines readily accessible.
Handling Protocol
-
Dispensing: Conduct all weighing and dispensing of the solid compound within a chemical fume hood.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Heating: If heating is required, use a controlled heating mantle and ensure the apparatus is properly secured within the fume hood.
-
Post-Handling: After handling, decontaminate the work area thoroughly.
Disposal Plan
All waste generated from the handling of 2-N,5-dimethylpyridine-2,3-diamine is considered hazardous waste.
-
Solid Waste: Contaminated consumables (e.g., gloves, weighing paper, paper towels) must be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents must be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Disposal Compliance: All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and correct action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill: Evacuate the area. If the spill is small and you are trained to do so, contain the spill with an appropriate absorbent material from an amine spill kit. For large spills, evacuate the laboratory and contact your institution's emergency response team.
Visualizing the PPE Selection Workflow
To ensure a logical and consistent approach to safety, the following workflow diagram illustrates the decision-making process for selecting the appropriate PPE.
Caption: A workflow diagram illustrating the hazard-based selection and use of Personal Protective Equipment (PPE).
By adhering to these rigorous safety protocols, researchers can confidently and responsibly advance their scientific endeavors while ensuring a safe and compliant laboratory environment.
References
-
PubChem. N2,N2-dimethylpyridine-2,5-diamine. [Link]
-
Post Apple Scientific. Handling Pyridine: Best Practices and Precautions. (2024-03-12). [Link]
-
PubChem. N2,N2-dimethylpyridine-2,5-diamine - 6.1 Hazards Identification. [Link]
-
OSHA. Glove Selection Chart. [Link]
-
Nipissing University. Hazardous Materials Disposal Guide. (2019-06-12). [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
